(3-Amino-phenyl)-carbamic acid benzyl ester
Description
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Properties
IUPAC Name |
benzyl N-(3-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKFFMWGFFEDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Amino-phenyl)-carbamic acid benzyl ester CAS number
CAS Number: 113261-00-0 Synonyms: (3-Amino-phenyl)-carbamic acid benzyl ester; Mono-Cbz-m-phenylenediamine; N-Cbz-1,3-diaminobenzene.
Executive Summary: The Orthogonal Linker
In the architecture of medicinal chemistry, Benzyl (3-aminophenyl)carbamate (CAS 113261-00-0) serves as a critical "bifunctional scaffold." It is not merely a protected amine; it is a strategic checkpoint in the synthesis of heterobifunctional ligands, peptidomimetics, and kinase inhibitors.
Its core value lies in asymmetry . By selectively masking one amine of m-phenylenediamine with a benzyloxycarbonyl (Cbz) group, researchers create a molecule with two distinct reactive profiles:
-
The Free Amine (
): Ready for immediate coupling (acylation, alkylation, or urea formation). -
The Cbz-Protected Amine (
): Inert to basic and nucleophilic conditions, yet cleanly removable via catalytic hydrogenolysis ( /Pd-C) or strong acid (HBr/AcOH).
This guide moves beyond basic property listing to provide a robust, failure-proof methodology for synthesizing and utilizing this intermediate in high-stakes drug development environments.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 113261-00-0 |
| Molecular Formula | |
| Molecular Weight | 242.27 g/mol |
| Structure | Phenyl ring substituted at 1,3 positions with |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~4.9 (Aniline nitrogen), ~11.5 (Carbamate nitrogen) |
| Stability | Stable under standard conditions; Hygroscopic (store desiccated) |
Strategic Synthesis: The Selectivity Challenge
The synthesis of CAS 113261-00-0 presents a classic problem in organic chemistry: Desymmetrization .
Reacting m-phenylenediamine directly with Benzyl Chloroformate (Cbz-Cl) often leads to a statistical mixture:
-
~25% Unreacted starting material
-
~50% Desired Mono-Cbz product
-
~25% Di-Cbz byproduct (useless "dead end")
The "Expert" Solution: Chemoselective Carbonate Transfer
To maximize yield and minimize purification burden, we utilize Benzyl Phenyl Carbonate instead of Cbz-Cl. This reagent is less aggressive, allowing the thermodynamics of the reaction to favor mono-protection. Alternatively, a pH-controlled Schotten-Baumann protocol can be used if Cbz-Cl is the only available reagent.
Synthesis Logic Diagram
The following diagram illustrates the kinetic competition and the pathway to the desired mono-protected species.
Caption: Kinetic pathway showing the necessity of controlling reaction conditions to prevent the formation of the Di-Cbz impurity.
Validated Experimental Protocols
Protocol A: High-Fidelity Synthesis (pH-Controlled)
Recommended for scale-up (>10g) where chromatographic purification is difficult.
Principle: By maintaining an acidic pH (~4.5), the starting diamine (more basic) remains available to react, while the product (mono-carbamate, less basic) is protonated less effectively or precipitates, preventing the second attack.
Materials:
-
m-Phenylenediamine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (0.95 equiv) — Slight deficit is crucial.
-
Sodium Acetate (Buffer)
-
Solvent: THF/Water (1:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve m-phenylenediamine (10.8 g, 100 mmol) in 100 mL THF and 100 mL water.
-
Buffering: Add Sodium Acetate (12.3 g, 150 mmol) to buffer the HCl generated during the reaction. Cool to 0°C.[1]
-
Controlled Addition: Add Cbz-Cl (16.2 g, 95 mmol) dropwise over 2 hours .
-
Why? Slow addition prevents local high concentrations of electrophile, reducing di-protection.
-
-
Quench & Extraction: Stir for 4 hours at RT. Evaporate THF. The aqueous residue will contain precipitated product and unreacted diamine.
-
Purification (The "Acid Wash" Trick):
-
Extract the mixture with Ethyl Acetate.
-
Wash the organic layer with 0.5 M HCl .
-
Mechanism:[2][3] The unreacted diamine (highly basic) goes into the aqueous acid phase. The Mono-Cbz product (less basic due to electron-withdrawing Cbz) remains in the organic phase.
-
Wash with brine, dry over
, and concentrate.
-
-
Yield: Expect 85-90% yield of off-white solid.
Protocol B: Application - Urea Linker Synthesis
Using CAS 113261-00-0 to generate a urea linkage for kinase inhibitors.
-
Activation: Dissolve CAS 113261-00-0 (1.0 equiv) in dry DCM.
-
Coupling: Add Isocyanate (
, 1.1 equiv) and TEA (0.5 equiv). -
Reaction: Stir at RT for 2-4 hours. The urea precipitates or is isolated via evaporation.
-
Deprotection: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under
balloon for 1 hour. Filter and concentrate to reveal the free amine on the other side of the urea.
Application Architecture: Drug Design
This molecule is frequently used in Fragment-Based Drug Discovery (FBDD) . The phenyl ring acts as a rigid spacer, while the amino groups serve as vectors for hydrogen bond donors/acceptors.
Common Structural Motifs Utilizing This Intermediate:
-
Bis-Ureas: Potent inhibitors in oncology (e.g., Sorafenib analogs).
-
PROTAC Linkers: The diamine core provides a rigid exit vector to connect E3 ligase ligands to warheads.
-
Photoaffinity Probes: Attaching a photoreactive group to the free amine while keeping the Cbz group as a temporary mask.
Caption: Divergent synthetic utility of CAS 113261-00-0 in medicinal chemistry workflows.
References
-
Denny, W. A., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates."[2] Synthesis, 2002, 15, 2195–2202.[2]
-
ChemicalBook. "this compound Properties and CAS 113261-00-0." ChemicalBook Database.
-
Pittelkow, M., et al. "Chemoselective protection of polyamines."[2] Organic Chemistry Portal.
-
Biosynth. "Phenyl N-(3-aminophenyl)carbamate Applications." Biosynth Catalog. (Note: Reference for the phenyl-ester analog, illustrating similar reactivity patterns).
Sources
(3-Amino-phenyl)-carbamic acid benzyl ester molecular weight
An In-depth Technical Guide to (3-Amino-phenyl)-carbamic acid benzyl ester: Properties, Synthesis, and Applications
Introduction: A Molecule of Strategic Importance
This compound, also known as benzyl N-(3-aminophenyl)carbamate, is an aromatic organic compound featuring two key functional groups: a primary amine (-NH₂) and a benzyl carbamate (-NH-Cbz). The strategic placement of these groups at the meta-position of the phenyl ring makes it a valuable intermediate for the synthesis of more complex molecular architectures.
The benzyl carbamate group serves as a well-established protecting group for the amine, known as the carboxybenzyl (Cbz or Z) group. This group is stable under a variety of reaction conditions but can be selectively removed, typically by catalytic hydrogenation. This allows for sequential chemical modifications, where the free primary amine can be functionalized first, followed by the deprotection and subsequent reaction of the second amine. This differential reactivity is highly sought after in the multi-step synthesis of pharmaceuticals and other fine chemicals.
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. Key identifiers and computed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₂ | PubChemLite[1] |
| Molecular Weight | 242.27 g/mol | (Calculated) |
| Monoisotopic Mass | 242.10553 Da | PubChemLite[1] |
| IUPAC Name | benzyl N-(3-aminophenyl)carbamate | PubChemLite[1] |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)N | PubChemLite[1] |
| InChI Key | LVKFFMWGFFEDEE-UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | 1.9 | PubChemLite[1] |
| Appearance | (Predicted) White to off-white solid | General knowledge |
Synthesis Protocol: Selective N-Protection of m-Phenylenediamine
The synthesis of this compound is predicated on the selective mono-N-protection of m-phenylenediamine. The primary challenge is to prevent the formation of the di-substituted by-product. This can be achieved by slowly adding the protecting agent to a solution containing an excess of the diamine.
Causality Behind Experimental Choices
-
Reagents : Benzyl chloroformate is the classic reagent for introducing the Cbz protecting group. A mild base like sodium bicarbonate is used to neutralize the HCl by-product, preventing the protonation of the starting amine which would render it unreactive.
-
Solvent System : A biphasic system of a water-miscible organic solvent (like acetone or THF) and water is often effective. The diamine has some water solubility, while the benzyl chloroformate resides primarily in the organic phase, allowing for controlled interfacial reaction.
-
Temperature : The reaction is performed at low temperatures (0-5 °C) to control the exothermicity and minimize side reactions, including the formation of the di-protected species.
Step-by-Step Methodology
-
Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve m-phenylenediamine (2.0 equivalents) in a 1:1 mixture of acetone and water.
-
Cooling : Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Reagent Addition : Dissolve benzyl chloroformate (1.0 equivalent) in acetone and add it to the dropping funnel. Add this solution dropwise to the cooled diamine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzyl chloroformate is consumed.
-
Workup : Once the reaction is complete, add water to dissolve the salts and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove excess diamine), saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired mono-protected product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Materials Science
The bifunctional nature of this molecule makes it a valuable scaffold. The free amine serves as a handle for introducing pharmacophores, linkers, or other functionalities, while the protected amine can be revealed at a later synthetic stage for further modification.
Role as a Synthetic Intermediate
This compound is an excellent starting material for creating libraries of compounds for high-throughput screening. For instance, the primary amine can be acylated, alkylated, or used in condensation reactions to build a diverse set of derivatives. A subsequent deprotection step reveals a new reactive site. This strategy is central to the modular synthesis of complex molecules, including potential kinase inhibitors or other targeted therapeutics.[2]
Logical Relationship in Multi-Step Synthesis
Caption: Use of the title compound as a scaffold in sequential synthesis.
Experimental Protocol: Cbz Group Deprotection
The removal of the Cbz group is a classic transformation in organic synthesis, typically achieved via catalytic hydrogenation. This process is clean and high-yielding.
Self-Validating Protocol
This protocol is self-validating as the reaction progress can be easily monitored by the consumption of hydrogen gas and confirmed by the disappearance of the starting material on a TLC plate. The by-products, toluene and carbon dioxide, are volatile and easily removed.
Step-by-Step Methodology
-
Setup : To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 1-5 mol%).
-
Hydrogenation : Seal the flask and purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.
-
Monitoring : The reaction is monitored by TLC or by observing the cessation of hydrogen uptake.
-
Filtration : Upon completion, carefully purge the reaction vessel with an inert gas like nitrogen or argon. Caution : Pd/C is pyrophoric and can ignite in the presence of air and solvent. Do not allow the catalyst to dry in the open. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation : Rinse the filter pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product, m-phenylenediamine.
Conclusion
This compound is a strategically important molecule whose value lies in its bifunctional nature and the presence of the selectively removable Cbz protecting group. While not an end-product itself, it serves as a crucial building block for the efficient and controlled synthesis of complex organic molecules. The protocols and insights provided in this guide are designed to empower researchers to leverage the unique properties of this compound in their synthetic endeavors, particularly in the fields of drug discovery and advanced materials.
References
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved February 2, 2026, from [Link]
- Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid.
-
PubChem. (n.d.). N-[3-Oxo-3-phenyl-1-(pyrrolidin-1-carbonyl)propyl]carbamic acid, benzyl ester. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3-(Aminomethyl)benzyl carbamate. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Retrieved February 2, 2026, from [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Chirality, 29(10), 654-659. Retrieved February 2, 2026, from [Link]
-
PharmaCompass. (n.d.). (3-FLUORO-4-MORPHOLIN-4-YLPHENYL)CARBAMIC ACID BENZYL ESTER. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. Retrieved February 2, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C14H14N2O2). Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonate salts. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Benzyl N-(3-hydroxypropyl)carbamate. Retrieved February 2, 2026, from [Link]
-
MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Retrieved February 2, 2026, from [Link]
-
SciELO México. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved February 2, 2026, from [Link]
-
Journal of the American Chemical Society. (2024). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved February 2, 2026, from [Link]
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(3-Amino-phenyl)-carbamic acid benzyl ester literature review
An In-depth Technical Guide to (3-Amino-phenyl)-carbamic acid benzyl ester: Synthesis, Properties, and Potential Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry. Drawing from established synthetic methodologies and the known biological activities of structurally related compounds, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Carbamate Moiety
The carbamate functional group (-NHCOO-) is a prevalent structural motif in a wide array of therapeutic agents and plays a crucial role in drug design.[1][2] Its unique characteristics, including its ability to act as a stable amide bond isostere and its capacity for hydrogen bonding, make it a valuable component in the development of new pharmaceuticals.[1] this compound incorporates this key functional group, presenting a scaffold with potential for diverse biological activities. This guide will delve into the synthesis, and extrapolated properties, and explore the promising, albeit speculative, applications of this compound in drug discovery based on the activities of its analogues.
Synthesis and Chemical Architecture
While a dedicated synthetic protocol for this compound is not extensively reported, its synthesis can be reliably inferred from established methods for preparing analogous compounds, particularly amino acid benzyl esters. The most probable and efficient route is a variation of the Fischer-Speier esterification.
Proposed Synthetic Pathway: Fischer-Speier Esterification
The synthesis would likely proceed via the reaction of 3-aminobenzoic acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with azeotropic removal of water.[3][4] This method is widely used for the preparation of amino acid benzyl esters and is known for its efficiency and high yields.[3]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Based on similar preparations, a detailed protocol would be as follows:[3]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-aminobenzoic acid (1 eq.), benzyl alcohol (5 eq.), p-toluenesulfonic acid (1.2 eq.), and cyclohexane.
-
Reflux: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate to precipitate the p-toluenesulfonate salt of the product.
-
Purification: Collect the precipitate by filtration and wash with cold ethyl acetate. The product can be further purified by recrystallization.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties
The physicochemical properties of this compound can be estimated based on the known properties of benzyl carbamate and related structures.[5][6][7][8]
| Property | Estimated Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₂ | - |
| Molecular Weight | 242.27 g/mol | - |
| Appearance | White to off-white solid | [5] |
| Melting Point | Expected to be in the range of similar aromatic carbamates | [5][6] |
| Solubility | Moderately soluble in water, soluble in organic solvents | [5] |
| XLogP3 | ~2.5-3.5 | [7][8] |
| Hydrogen Bond Donors | 2 | [7][8] |
| Hydrogen Bond Acceptors | 3 | [7][8] |
Potential Applications in Drug Discovery
The therapeutic potential of this compound can be inferred from the biological activities of structurally similar compounds. The presence of the carbamate linker and the aromatic rings suggests several avenues for investigation.
Antimicrobial and Antifungal Activity
Derivatives of amino acids and benzoyl amino esters have demonstrated notable antifungal and antimicrobial properties.[9][10][11] The incorporation of amino acid residues into bioactive compounds can enhance biocompatibility and reduce toxicity.[9] It is plausible that this compound could exhibit similar activity, warranting investigation against various bacterial and fungal strains.
Anti-proliferative and Anticancer Activity
Numerous carbamate-containing compounds are utilized in cancer therapy.[2] Furthermore, derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown potent anti-proliferative activity.[12] The mechanism of action for some of these related compounds involves the inhibition of enzymes crucial for cancer cell growth.[12] This suggests that this compound could be a valuable scaffold for the development of novel anti-cancer agents.
Caption: Potential therapeutic applications of the core scaffold.
Structure-Activity Relationship (SAR) Insights
Based on studies of related molecules, the biological activity of this compound can likely be modulated through chemical modifications. For instance, the substitution pattern on both the phenylamino and the benzyl rings could significantly impact potency and selectivity. Halogenation or the introduction of other functional groups on the aromatic rings has been shown to enhance the anti-proliferative activity of similar scaffolds.[12] Further research into these modifications could lead to the development of more potent and targeted therapeutic agents.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on the well-established chemistry and biological activities of related carbamates and amino acid derivatives, this compound warrants further investigation. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive evaluation of its biological activities, particularly in the areas of antimicrobial and anticancer research. The exploration of a targeted library of derivatives will be crucial in elucidating the structure-activity relationships and optimizing the therapeutic potential of this versatile scaffold.
References
-
Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved January 29, 2026, from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved January 29, 2026, from [Link]
-
SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved January 29, 2026, from [Link]
-
Journal of the American Chemical Society. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved January 29, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Retrieved January 29, 2026, from [Link]
-
PharmaCompass.com. (n.d.). (3-FLUORO-4-MORPHOLIN-4-YLPHENYL)CARBAMIC ACID BENZYL ESTER | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 29, 2026, from [Link]
-
PubChem. (n.d.). [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. Retrieved January 29, 2026, from [Link]
-
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved January 29, 2026, from [Link]
-
PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved January 29, 2026, from [Link]
-
ChemRxiv. (n.d.). Antimicrobial activity of self-assembled structures formed by protected amino acids. Retrieved January 29, 2026, from [Link]
-
PubChem. (n.d.). Phenyl carbamate. Retrieved January 29, 2026, from [Link]
-
MDPI. (2023, July 13). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved January 29, 2026, from [Link]
-
PubChem. (n.d.). Benzyl phenylcarbamate. Retrieved January 29, 2026, from [Link]
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The Strategic Role of (3-Amino-phenyl)-carbamic acid benzyl ester in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Carbamate Moiety as a Privileged Scaffold
In the landscape of contemporary drug discovery, the carbamate functional group holds a position of significant strategic importance.[1] This amide-ester hybrid is a key structural motif in a multitude of approved therapeutic agents, valued for its unique combination of chemical stability, proteolytic resistance, and its capacity to modulate physicochemical properties.[1] The carbamate linkage can act as a rigidifying element, a hydrogen bond donor and acceptor, and a bioisostere for the peptide bond, making it an invaluable tool for medicinal chemists.[1]
This technical guide focuses on a particularly versatile building block: (3-Amino-phenyl)-carbamic acid benzyl ester , also known as benzyl N-(3-aminophenyl)carbamate. This molecule is not typically a final drug product but rather a crucial intermediate, strategically designed for the synthesis of complex pharmacologically active compounds, most notably in the realm of protein kinase inhibitors. Its structure is elegantly simple yet functionally dense, offering two distinct nitrogen nucleophiles with differentiated reactivity. This guide will provide an in-depth exploration of its synthesis, chemical properties, and its pivotal role as a linchpin in the construction of targeted therapeutics.
Physicochemical Properties and Structural Features
This compound is a bifunctional molecule with a molecular formula of C₁₄H₁₄N₂O₂. Its key structural features are a central benzene ring substituted with a free aniline-type amino group at the meta position relative to a benzyl carbamate-protected amino group.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₂ | PubChem |
| Molecular Weight | 242.27 g/mol | PubChem |
| IUPAC Name | benzyl N-(3-aminophenyl)carbamate | PubChem |
| CAS Number | 10331-48-3 | PubChem |
| Predicted XLogP3 | 1.9 | PubChemLite |
| Hydrogen Bond Donors | 2 | PubChemLite |
| Hydrogen Bond Acceptors | 3 | PubChemLite |
The benzyl carbamate, commonly known as the Cbz or Z group, serves as a robust protecting group for one of the amino functionalities. This protection is crucial as it allows for selective chemical transformations at the free amino group without interference. The Cbz group is stable under a wide range of reaction conditions but can be readily removed when desired, typically through catalytic hydrogenation.
Synthesis of this compound: A Protocol Grounded in Selectivity
The synthesis of this compound from m-phenylenediamine presents a classic chemoselectivity challenge: how to functionalize one of two equivalent primary amino groups. A successful synthesis hinges on controlling the stoichiometry and reaction conditions to favor mono-acylation over the formation of the bis-acylated byproduct.
Core Principle: Selective N-Cbz Protection
The most common and effective method for this transformation is the reaction of m-phenylenediamine with benzyl chloroformate (Cbz-Cl) under carefully controlled conditions. The key to achieving mono-protection is to use an excess of the diamine relative to the benzyl chloroformate, which statistically favors the formation of the desired product.
Detailed Experimental Protocol
This protocol is a representative method for the selective mono-N-Cbz protection of m-phenylenediamine.
Materials:
-
m-Phenylenediamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve m-phenylenediamine (2.0 equivalents) in a 2:1 mixture of acetone and water.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Base: Add sodium bicarbonate (2.5 equivalents) to the cooled solution and stir until it is fully dissolved. The base is crucial to neutralize the HCl generated during the reaction.
-
Slow Addition of Cbz-Cl: While vigorously stirring the reaction mixture at 0 °C, add benzyl chloroformate (1.0 equivalent) dropwise via a syringe or dropping funnel over a period of 30-60 minutes. Slow addition is critical to minimize the formation of the bis-protected byproduct.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Role in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of a class of drugs known as protein kinase inhibitors. These drugs are at the forefront of targeted cancer therapy.
The Bcr-Abl Tyrosine Kinase and Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia (CML) is a cancer of the white blood cells characterized by the Philadelphia chromosome, a specific chromosomal translocation that results in the formation of the Bcr-Abl fusion gene. This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary cause of CML.
Caption: The Bcr-Abl signaling pathway in CML.
Application in the Synthesis of Nilotinib Analogs
Nilotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of CML. The synthesis of Nilotinib and its analogs often involves the coupling of a pyrimidine-based fragment with a substituted aniline. This compound provides an ideal starting point for the aniline fragment.
The workflow for synthesizing a Nilotinib-like kinase inhibitor using this intermediate can be outlined as follows:
Caption: Synthetic workflow for a kinase inhibitor.
In this workflow, the free amino group of this compound is first acylated. Subsequent transformations build the core structure of the kinase inhibitor. The Cbz group remains intact throughout these steps, protecting the second amino group. In the final step, the Cbz group is removed to yield the desired product. This strategic use of protection and deprotection is fundamental to the successful synthesis of complex drug molecules.
Biological Activity of Resulting Kinase Inhibitors
The kinase inhibitors synthesized using this compound as a precursor have demonstrated potent and specific activity against the Bcr-Abl kinase. This activity translates to the inhibition of proliferation in cancer cell lines that are dependent on Bcr-Abl signaling.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Nilotinib | Bcr-Abl | <30 | K562 (CML) | |
| Ponatinib | Bcr-Abl (including T315I mutant) | 0.37 (WT), 2.0 (T315I) | Ba/F3 cells |
Note: The IC₅₀ values are for the final drug compounds, not the intermediate itself.
The ability to synthesize a variety of analogs by modifying the acylating agent in the first step of the synthesis allows for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
Conclusion: An Indispensable Tool in the Medicinal Chemist's Arsenal
This compound is a prime example of a molecule whose value lies not in its own biological activity, but in its strategic utility as a synthetic intermediate. Its carefully designed structure, featuring a selectively protected diamine, provides an efficient and reliable entry point for the synthesis of complex and highly potent kinase inhibitors. The principles demonstrated in its synthesis and application—namely, chemoselectivity, the strategic use of protecting groups, and the modular construction of a final drug target—are central to the art and science of modern medicinal chemistry. As the demand for targeted therapeutics continues to grow, the importance of versatile and intelligently designed building blocks like this compound will only increase.
References
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Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous solvents. Monatshefte für Chemie - Chemical Monthly, 148(8), 1437–1443. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Huang, W.-S., Metcalf, C. A., Sundaramoorthi, R., Wang, Y., Zou, D., Thomas, R. M., Zhu, X., Cai, L., Wen, D., Liu, S., Romero, J., Qi, J., Chen, I., Banda, G., Lentini, S. P., Das, S., Xu, Q., Keats, J., Wang, F., Wardwell, S., … Shakespeare, W. C. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region–Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(12), 4701–4719. [Link]
-
Novartis. (2020). Tasigna (nilotinib) Prescribing Information. [Link]
-
PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved February 2, 2026, from [Link]
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A Technical Guide to the Synthesis and Application of Benzyl N-(3-aminophenyl)carbamate
Abstract
This technical guide provides an in-depth exploration of Benzyl N-(3-aminophenyl)carbamate, a pivotal chemical intermediate in pharmaceutical synthesis. The document details the strategic rationale behind its synthesis, focusing on the selective protection of one amino group in a diamine structure. A comprehensive, field-proven experimental protocol is presented, emphasizing the causality behind procedural choices to ensure reproducibility and high yield. Further, this guide covers the analytical techniques for structural verification and discusses the compound's significant role as a versatile building block in the development of complex active pharmaceutical ingredients (APIs). This paper is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Strategic Importance of Carbamates in Synthesis
In the landscape of modern drug discovery, the carbamate functional group is a recurring structural motif, valued for its chemical stability, ability to penetrate cell membranes, and its resemblance to a peptide bond.[1] Carbamate derivatives are integral to a wide array of therapeutic agents and are frequently employed as prodrugs to enhance the pharmacokinetic properties of APIs.[1]
Within the synthetic chemist's toolbox, the benzyloxycarbonyl (Cbz or Z) group is a preeminent protecting group for amines.[2][3][4] Introduced via the reagent benzyl chloroformate (Cbz-Cl), it effectively suppresses the nucleophilicity and basicity of the nitrogen lone pair, allowing other sites on a molecule to be modified selectively.[2][5] The Cbz group's robustness across various reaction conditions, coupled with its clean removal via catalytic hydrogenolysis, makes it an invaluable asset in multi-step syntheses.[2][4][5]
Benzyl N-(3-aminophenyl)carbamate (CAS No. 113261-00-0) is a specialized intermediate that perfectly illustrates the strategic application of Cbz protection.[6][7] It is derived from m-phenylenediamine, a symmetrical molecule with two reactive primary amine groups. By selectively protecting one of these amines with the Cbz group, the molecule is transformed into an asymmetrical building block. This unmasks a single, reactive nucleophilic site—the free aniline amine—for further chemical elaboration, while the other remains shielded. This targeted reactivity is crucial for constructing complex molecules and is leveraged in the synthesis of APIs for diverse therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[6]
Synthesis and Mechanistic Rationale
The discovery and utility of benzyl N-(3-aminophenyl)carbamate are fundamentally rooted in its synthesis. The core transformation is the mono-N-acylation of m-phenylenediamine with benzyl chloroformate. The success of this synthesis hinges on precise control over reaction conditions to favor the desired mono-substituted product over the di-substituted alternative.
Causality Behind Experimental Choices
-
Choice of Reagent : Benzyl chloroformate is the classic and most direct reagent for introducing the Cbz group.[3][8] It is a highly reactive acyl chloride that readily undergoes nucleophilic attack by amines.[2][8] Its preparation from benzyl alcohol and phosgene highlights its inherent reactivity.[2][8]
-
Stoichiometric Control : This is the most critical parameter. To achieve mono-protection, a slight excess (typically 1.0 to 1.1 equivalents) of the m-phenylenediamine is often used relative to benzyl chloroformate. This statistical approach ensures that the limiting reagent (Cbz-Cl) is more likely to react with an unprotected diamine molecule rather than the already mono-protected product, which is a slightly weaker nucleophile.
-
Reaction Conditions (Schotten-Baumann) : The reaction is typically performed under Schotten-Baumann conditions, which involve a biphasic system (an organic solvent and water) and a base.[4]
-
Base : An inorganic base such as sodium carbonate or sodium bicarbonate is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[4][8] This is crucial because the formation of an amine hydrochloride salt would deactivate the nucleophile and halt the reaction. The base maintains the amine in its free, reactive state.
-
Temperature : The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is essential to moderate the reaction rate. This control minimizes the formation of the di-Cbz-protected byproduct and prevents potential degradation of the temperature-sensitive benzyl chloroformate.[8]
-
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The free amino group of m-phenylenediamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to yield the final carbamate product and a proton. The proton is subsequently neutralized by the base present in the medium.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of benzyl N-(3-aminophenyl)carbamate, designed as a self-validating system incorporating in-process checks and definitive characterization.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) |
| m-Phenylenediamine | 108-45-2 | 108.14 | 10.81 g | 0.10 |
| Benzyl Chloroformate | 501-53-1 | 170.59 | 15.35 g (12.8 mL) | 0.09 |
| Sodium Carbonate | 497-19-8 | 105.99 | 10.60 g | 0.10 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 200 mL | - |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | 100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |
Safety Precaution : Benzyl chloroformate is a lachrymator and corrosive; it must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Step-by-Step Procedure
-
Reaction Setup : To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add m-phenylenediamine (10.81 g, 0.10 mol) and dichloromethane (200 mL). Stir until all solids are dissolved.
-
Aqueous Base Addition : In a separate beaker, dissolve sodium carbonate (10.60 g, 0.10 mol) in deionized water (200 mL). Add this aqueous solution to the reaction flask.
-
Cooling : Immerse the flask in an ice-water bath and stir the biphasic mixture vigorously until the internal temperature stabilizes at 0-5 °C.
-
Reagent Addition : Charge the dropping funnel with benzyl chloroformate (15.35 g, 0.09 mol). Add the benzyl chloroformate dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the mobile phase. The product should have an intermediate Rf value between the highly polar diamine starting material (at the baseline) and the non-polar benzyl chloroformate.
-
Workup - Phase Separation : Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Workup - Extraction : Extract the aqueous layer with DCM (2 x 50 mL) to recover any dissolved product.
-
Workup - Washing : Combine all organic layers and wash sequentially with deionized water (1 x 100 mL) and saturated brine (1 x 100 mL) to remove residual salts and water-soluble impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product, typically an oil or waxy solid, can be purified by recrystallization from a suitable solvent system (e.g., Toluene/Hexane) or by flash column chromatography on silica gel to yield the pure product.
Characterization and Validation
The identity and purity of the synthesized benzyl N-(3-aminophenyl)carbamate must be confirmed through standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons of both rings, a singlet for the benzylic CH₂ (~5.2 ppm), a broad singlet for the carbamate N-H, and a broad singlet for the free amine NH₂ protons. |
| ¹³C NMR | Signals for the aromatic carbons, the benzylic carbon, and a characteristic peak for the carbamate carbonyl carbon (~155 ppm). |
| FT-IR (cm⁻¹) | Characteristic absorptions for N-H stretching (both amine and carbamate, ~3400-3200 cm⁻¹), C=O stretching of the carbamate (~1700 cm⁻¹), and C-O stretching (~1250 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the molecular weight of 242.27 g/mol .[6][9] |
| Melting Point | A sharp melting point range consistent with a pure compound. |
Visualization of Key Processes
Overall Synthesis Scheme
Caption: Reaction scheme for the synthesis of the target carbamate.
Experimental Workflow
Caption: Step-by-step workflow from reaction to final product.
Applications in Drug Discovery and Development
Benzyl N-(3-aminophenyl)carbamate is not an active drug itself but rather a high-value intermediate. Its utility lies in the differential reactivity of its two amine groups.
-
Platform for Derivatization : The free aniline amine is a potent nucleophile that can participate in a wide range of chemical transformations. It can be acylated, alkylated, or used in cyclization reactions to build more complex molecular architectures.
-
Scaffold for API Synthesis : This intermediate serves as a foundational scaffold. Once the desired modifications are made at the free amine position, the Cbz protecting group can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C). This reveals a new primary amine, which can either be a key pharmacophoric feature of the final API or a handle for subsequent conjugation or modification.
-
Therapeutic Relevance : Intermediates with this structural motif are instrumental in developing drugs across multiple therapeutic classes. The phenylenediamine core is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it opens pathways to novel kinase inhibitors, anti-infective agents, and other targeted therapies.[6] The broader class of benzyl carbamate derivatives are key precursors in the synthesis of important drugs, such as HIV-integrase inhibitors.[10]
Conclusion
The discovery and synthesis of benzyl N-(3-aminophenyl)carbamate represent a classic example of strategic chemical protection and manipulation. By leveraging the well-established chemistry of the benzyloxycarbonyl group, a symmetrical starting material is efficiently converted into a versatile, non-symmetrical building block. The detailed protocol and mechanistic understanding provided in this guide underscore the principles of rational synthetic design. This compound continues to be a valuable intermediate for researchers and scientists, enabling the streamlined construction of complex molecules and accelerating the discovery and development of new therapeutic agents.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Guidechem. (n.d.). What are the properties and reactions of Benzyl Chloroformate? - FAQ. Guidechem.
- Wikipedia. (n.d.). Benzyl chloroformate. Wikipedia.
- Organic Syntheses. (2015, March 25). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses.
- Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Common Organic Chemistry.
- Pharma Sources. (n.d.). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Pharma Sources.
- MySkinRecipes. (n.d.). Benzyl N-(3-aminophenyl)carbamate. MySkinRecipes.
- PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for Large-Scale Synthesis of N-Cbz Protected Compounds. BenchChem.
- MySkinRecipes. (n.d.). Benzyl N-(3-aminophenyl)carbamate (Thai). MySkinRecipes.
- Pharma Sources. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Pharma Sources.
- BLD Pharm. (n.d.). 113261-00-0|Benzyl (3-aminophenyl)carbamate. BLD Pharm.
- ScienceOpen. (n.d.). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. ScienceOpen.
Sources
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Strategic Utilization of (3-Amino-phenyl)-carbamic acid benzyl ester in Medicinal Chemistry
Executive Summary
(3-Amino-phenyl)-carbamic acid benzyl ester (CAS: 113261-00-0), also known as Benzyl (3-aminophenyl)carbamate , represents a critical "desymmetrizing" building block in the synthesis of nitrogen-containing heterocycles and urea-based APIs. Its structural value lies in its orthogonal protection : it masks one amine of the m-phenylenediamine core with a carbobenzyloxy (Cbz) group, leaving the second amine free for derivatization.
This guide outlines the high-fidelity synthesis, purification, and application of this intermediate. Unlike generic protocols, this document focuses on the chemoselective reduction route , avoiding the statistical mixtures common in direct diamine protection.
Molecular Architecture & Strategic Value
Chemical Profile
| Property | Specification |
| IUPAC Name | Benzyl N-(3-aminophenyl)carbamate |
| CAS Number | 113261-00-0 |
| Molecular Formula | |
| Molecular Weight | 242.27 g/mol |
| Physical State | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Conjugate Acid) | ~4.0 (Aniline nitrogen) |
The "Orthogonality" Advantage
The strategic value of this molecule is its ability to differentiate two nucleophilic sites on the benzene ring.
-
Site A (Free Amine): Available for immediate reaction with isocyanates (urea formation), acid chlorides (amide formation), or aldehydes (reductive amination).
-
Site B (Cbz-Protected Amine): Stable to acidic and basic conditions used to derivatize Site A. It is liberated only under specific hydrogenolytic conditions (
) or strong acid hydrolysis (HBr/AcOH).
This orthogonality is essential for synthesizing Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and Kinase Inhibitors (e.g., Sorafenib analogs) where precise placement of urea/amide linkers is required.
Synthetic Routes & Process Chemistry
The "Gold Standard" Route: Nitro-Reduction
Expert Insight: Novice chemists often attempt to react m-phenylenediamine directly with benzyl chloroformate (Cbz-Cl). This results in a statistical mixture of mono-protected (desired), bis-protected (impurity), and unreacted diamine, requiring tedious column chromatography.
The authoritative industrial route utilizes 3-nitroaniline. This guarantees mono-substitution.
Step 1: Carbamate Formation
-
Reagents: 3-Nitroaniline, Benzyl Chloroformate (Cbz-Cl), Pyridine/DCM or
/THF. -
Mechanism: Nucleophilic attack of the aniline nitrogen on the chloroformate carbonyl.
-
Outcome: Benzyl (3-nitrophenyl)carbamate.
Step 2: Chemoselective Reduction (The Critical Step)
-
The Trap: You cannot use standard catalytic hydrogenation (
) for this step. Palladium will reduce the nitro group and simultaneously cleave the Cbz protecting group, reverting the molecule to the starting phenylenediamine. -
The Solution: Use a chemoselective reducing agent that targets
but spares the carbamate.-
Method A (SnCl2): Stannous chloride in Ethanol/EtOAc.
-
Method B (Fe/NH4Cl): Iron powder in aqueous ammonium chloride (Bechamp reduction).
-
Method C (Na2S2O4): Sodium dithionite in THF/Water.
-
Visualizing the Workflow
The following diagram illustrates the correct synthetic logic versus the "forbidden" pathway.
Caption: Figure 1. Chemoselective synthesis pathway avoiding the hydrogenolysis trap.
Detailed Experimental Protocol
Protocol: Chemoselective Synthesis via Stannous Chloride
This protocol is self-validating via TLC monitoring of the nitro-to-amine conversion.
Phase 1: Protection
-
Dissolve 3-nitroaniline (13.8 g, 100 mmol) in dry THF (150 mL) and Pyridine (12 mL).
-
Cool to 0°C under
atmosphere. -
Add Benzyl chloroformate (15.7 mL, 110 mmol) dropwise over 30 minutes.
-
Allow to warm to RT and stir for 3 hours.
-
Validation: TLC (Hexane/EtOAc 7:3) should show consumption of starting material (
) and appearance of the carbamate ( ). -
Workup: Quench with water, extract with EtOAc, wash with 1N HCl (to remove pyridine), then brine. Dry over
and concentrate. Recrystallize from Ethanol.
Phase 2: Reduction (SnCl2 Method)
-
Suspend the Nitro-carbamate intermediate (10 g, ~36 mmol) in Ethanol (100 mL).
-
Add
(40 g, ~5 eq) in portions. -
Heat to 70°C for 2 hours.
-
Validation: The yellow suspension will turn clear/colorless. TLC should show a new spot with lower
(amine) that stains red with Ninhydrin. -
Workup: Cool to RT. Pour into ice water. Neutralize carefully with saturated
(foaming occurs) until pH 8. -
Filter the resulting tin salts through Celite. Extract the filtrate with EtOAc.[1]
-
Purification: Flash chromatography (DCM/MeOH 98:2) yields the pure Benzyl (3-aminophenyl)carbamate .
Application in API Synthesis
This building block is pivotal for "Library-First" drug discovery. It allows the rapid generation of Urea and Amide libraries.
Divergent Synthesis Pathways
The free amine allows for the installation of the "Warhead" or "Tail" region of a drug molecule, while the Cbz group protects the "Hinge Binding" or "Cap" region precursor.
Caption: Figure 2. Divergent utility in generating urea and amide pharmacophores.
Case Study: Urea Linkages
In the synthesis of Sorafenib-like analogs, the urea linkage is the critical pharmacophore.
-
Reaction: React Benzyl (3-aminophenyl)carbamate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
-
Result: A protected urea intermediate.
-
Next Step: Hydrogenolysis (
) removes the Cbz group, revealing an amine that can then be reacted with a heterocycle (e.g., a pyridine or pyrimidine acid chloride) to complete the drug molecule.
Analytical Profile & Quality Control
To ensure the material is suitable for GMP manufacturing, the following impurity profile must be controlled.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 254 nm (Aromatic rings) and 210 nm (Amide bonds).
Key Impurities
| Impurity Name | Origin | Retention Time (Relative) | Limit (Area %) |
| 3-Nitroaniline | Unreacted Starting Material | 0.8 | < 0.1% |
| Benzyl (3-nitrophenyl)carbamate | Incomplete Reduction | 1.2 | < 0.5% |
| m-Phenylenediamine | Over-reduction (H2 contamination) | 0.3 | < 0.2% |
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation (browning) upon prolonged exposure to air.
-
Safety: The molecule is a carbamate and an aniline derivative. Handle with potential sensitization in mind. Use standard PPE (gloves, goggles, fume hood).
-
Stability: Stable in solid form for >12 months if kept dry. In solution (DMSO/DMF), use within 24 hours to prevent carbamate hydrolysis or amine oxidation.
References
-
PubChem. (2025). Compound Summary: this compound (CID 12941491).[2] National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2025). Reduction of Nitro Compounds to Amines.[3][4] (Reference for SnCl2 selectivity). [Link]
-
National Institutes of Health (NIH). (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[5][6][7] (Context for carbamate stability and utility). [Link]
-
Fisher Scientific. (2025). Benzyl carbamate Safety Data Sheet (SDS). [Link]
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An In-depth Technical Guide to the Theoretical Properties of (3-Amino-phenyl)-carbamic acid benzyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Amino-phenyl)-carbamic acid benzyl ester, also known as benzyl N-(3-aminophenyl)carbamate, is a molecule of significant interest within the fields of medicinal chemistry and materials science. Its structure, featuring a reactive primary amine, a carbamate linker, and a benzyl protecting group, presents a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The carbamate moiety is a key structural motif in numerous approved pharmaceuticals, valued for its chemical stability and ability to modulate biological activity.[1][2][3][4] This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its chemical and physical characteristics, a proposed synthetic pathway, predicted spectral data, and an exploration of its potential applications in drug discovery and development. This document is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Molecular Structure and Identification
This compound is an organic compound with the molecular formula C₁₄H₁₄N₂O₂. The molecule consists of a meta-substituted aminophenyl group linked to a carbamic acid moiety, which is in turn esterified with benzyl alcohol. The presence of both a nucleophilic primary aromatic amine and a carbamate group makes it a bifunctional molecule with significant synthetic potential.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | Benzyl (3-aminophenyl)carbamate |
| Synonyms | This compound, Benzyl N-(3-aminophenyl)carbamate |
| CAS Number | 113261-00-0 |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| SMILES | O=C(OCC1=CC=CC=C1)NC2=CC=CC(N)=C2 |
| InChI | InChI=1S/C14H14N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) |
Physicochemical Properties
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Melting Point | Solid at room temperature, likely in the range of 80-120 °C | Benzyl carbamate has a melting point of 88 °C.[5] The additional amino group may influence crystal packing and melting point. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, with probable decomposition before boiling at atmospheric pressure. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols, acetone); sparingly soluble in water. | The aromatic rings contribute to lipophilicity, while the amino and carbamate groups provide some polarity. Overall, the molecule is expected to be largely nonpolar. |
| pKa | The aromatic amine is expected to have a pKa around 4-5. The carbamate N-H is weakly acidic. | The pKa of aniline is approximately 4.6. The carbamate group is an electron-withdrawing group, which may slightly decrease the basicity of the aromatic amine. |
| LogP | Estimated to be between 2.0 and 3.0 | This prediction is based on the presence of two aromatic rings and polar functional groups. |
Proposed Synthesis
A specific, peer-reviewed synthesis protocol for this compound has not been identified in the surveyed literature. However, a plausible and efficient synthetic route can be proposed based on well-established carbamate formation reactions. The most direct approach involves the reaction of m-phenylenediamine with benzyl chloroformate. To achieve mono-acylation and prevent the formation of the di-substituted product, careful control of stoichiometry and reaction conditions is crucial.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-phenylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath. The base is essential to neutralize the hydrochloric acid byproduct of the reaction.
-
Reagent Addition: Slowly add a solution of benzyl chloroformate (approximately 1.0 equivalent) in the same solvent to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintaining a low temperature is critical to control the reaction rate and selectivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute hydrochloric acid (to remove unreacted m-phenylenediamine and the base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its three primary functional components: the primary aromatic amine, the carbamate linkage, and the benzyl group.
-
Primary Aromatic Amine: The free amino group is nucleophilic and can undergo a variety of chemical transformations, including acylation, alkylation, diazotization, and condensation reactions. This functionality serves as a key handle for introducing further diversity into the molecular structure, making it a valuable building block for combinatorial chemistry and the synthesis of compound libraries.
-
Carbamate Group: Carbamates are generally stable functional groups, acting as robust linkers.[1][2] They are more resistant to hydrolysis than esters but can be cleaved under strong acidic or basic conditions. The benzyloxycarbonyl (Cbz) group is a common amine protecting group in organic synthesis, which can be removed under specific conditions, most notably through hydrogenolysis (catalytic hydrogenation).
-
Benzyl Group: The benzyl ester portion of the carbamate can be cleaved by hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which regenerates the carbamic acid that subsequently decarboxylates to yield the free amine. This deprotection strategy is orthogonal to many other protecting groups, providing synthetic flexibility.
Caption: Reactivity map of this compound.
Predicted Spectral Data
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecular structure.
Predicted Spectral Data:
| Spectrum | Key Predicted Features |
| ¹H NMR | - Aromatic protons of the aminophenyl ring (multiplets in the range of δ 6.5-7.5 ppm).- Aromatic protons of the benzyl ring (a multiplet or singlet around δ 7.3-7.4 ppm).- Methylene protons of the benzyl group (a singlet around δ 5.1-5.2 ppm).- NH proton of the carbamate (a broad singlet, chemical shift can vary).- NH₂ protons of the amino group (a broad singlet, chemical shift can vary). |
| ¹³C NMR | - Aromatic carbons of both rings (signals in the range of δ 110-150 ppm).- Carbonyl carbon of the carbamate (a signal around δ 153-156 ppm).- Methylene carbon of the benzyl group (a signal around δ 66-68 ppm). |
| IR (Infrared) | - N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).- N-H stretching of the carbamate (a band around 3300 cm⁻¹).- C=O stretching of the carbamate (a strong band around 1690-1720 cm⁻¹).- C-N stretching (bands in the region of 1200-1350 cm⁻¹).- C-O stretching of the ester (bands in the region of 1000-1300 cm⁻¹).- Aromatic C-H and C=C stretching bands. |
| Mass Spec. | - Expected molecular ion peak (M⁺) at m/z = 242.1055. |
Potential Applications in Drug Discovery and Development
The structural features of this compound make it an attractive starting material for the synthesis of various biologically active molecules. The carbamate functional group is a well-established pharmacophore and is present in a wide range of approved drugs.[1][2][3][4]
-
Scaffold for Combinatorial Chemistry: The presence of a reactive primary amine allows for the facile introduction of a wide variety of substituents, enabling the generation of large compound libraries for high-throughput screening.
-
Synthesis of Kinase Inhibitors: The aminophenyl moiety is a common feature in many kinase inhibitors. Derivatization of the amino group could lead to the development of novel inhibitors targeting specific kinases involved in cancer and inflammatory diseases.
-
Development of Antimicrobial Agents: The carbamate and aminophenyl motifs have been explored in the design of antibacterial and antifungal agents.
-
Prodrug Design: The carbamate linkage can be designed to be stable under physiological conditions but cleavable by specific enzymes at a target site, allowing for the controlled release of an active pharmaceutical ingredient.
Safety and Handling
Specific toxicity data for this compound are not available. However, based on the general properties of aromatic amines and carbamates, appropriate safety precautions should be taken when handling this compound.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. While there is a notable lack of experimentally determined data for this specific molecule, its theoretical properties and the well-understood chemistry of its constituent functional groups provide a strong foundation for its exploration and utilization in research and development. This guide has provided a comprehensive overview of its predicted characteristics, a plausible synthetic route, and its potential applications, thereby serving as a valuable resource for scientists working in related fields. Further experimental investigation is warranted to fully elucidate the properties and potential of this promising molecule.
References
- This guide was authored by Gemini, an AI assistant from Google, based on a synthesis of publicly available chemical inform
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Tomašić, T., & Peterlin Mašič, L. (2012). Carbamate Group as a Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 63(4), 463-476.
- Jadhav, S. B., & Tripathi, R. K. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future, 29(4), 343.
- This information is synthesized from multiple sources discussing the general importance of the carbamate functional group in medicinal chemistry.
-
PubChem. (n.d.). Benzyl carbamate. Retrieved February 2, 2026, from [Link]
- This proposed synthesis is based on general and well-established methods for carbamate formation
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved February 2, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phenyl N-benzylcarbamate | C14H13NO2 | CID 176410 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding the reactivity of the amino group in benzyl N-(3-aminophenyl)carbamate
Executive Summary
Benzyl N-(3-aminophenyl)carbamate (CAS: 102536-84-9) represents a critical "Janus" intermediate in medicinal chemistry.[1] By differentiating the two amino groups of m-phenylenediamine—one protected as a carbamate (Cbz) and the other free—it allows for orthogonal functionalization. This guide dissects the reactivity of the free amino group, governed by the meta-relationship, and provides validated protocols for its application in drug discovery scaffolds, particularly for peptidomimetics and urea-based kinase inhibitors.[1]
Part 1: Electronic Architecture & Reactivity Profile
The Meta-Substituent Effect
The reactivity of the free amino group (N1) is heavily influenced by the carbamate at the meta position (N3). Unlike para substitution, where resonance dominates, the meta relationship relies primarily on inductive effects .
-
The Free Amine (-NH₂): Acts as a strong nucleophile and an activating group (ortho/para director).[2]
-
The Carbamate (-NHCbz): Acts as a weak electron-withdrawing group via induction (
) but a weak donor via resonance ( ).[1] -
Net Result: The electron density at the free amine is slightly dampened compared to aniline (
~4.6), reducing its basicity to the range of 3.8–4.2. However, it remains significantly more nucleophilic than the carbamate nitrogen, enabling high chemoselectivity without the need for excess reagents.
Visualization of Electronic Vectors
The following diagram illustrates the electronic "tug-of-war" that dictates the molecule's reactivity.
Figure 1: Electronic vectors in Benzyl N-(3-aminophenyl)carbamate.[1] The green arrow indicates the primary reactive center.[1]
Part 2: Synthesis & Chemoselectivity[1][3]
The Challenge of Mono-Protection
The synthesis of the core scaffold requires desymmetrizing m-phenylenediamine.[1] The primary risk is the formation of the bis-Cbz impurity.[1]
| Parameter | Optimal Condition | Rationale |
| Stoichiometry | 1.0 eq Diamine : 0.9 eq Cbz-Cl | Excess diamine ensures Cbz-Cl is consumed by the mono-species first.[1] |
| Base | NaHCO₃ or KHCO₃ | Weak bases prevent deprotonation of the carbamate, reducing side reactions. |
| Temperature | -5°C to 0°C | Kinetic control favors the first acylation over the second.[1] |
| Solvent | THF/Water (biphasic) | Solubilizes the organic reactant while scavenging HCl in the aqueous phase. |
Part 3: Experimental Protocols (Downstream Functionalization)
The following protocols utilize the free amino group while leaving the Cbz-protected amine intact.
Protocol A: Urea Formation (Kinase Inhibitor Scaffold)
This reaction exploits the high nucleophilicity of the free amine toward isocyanates.
Reagents:
-
Benzyl N-(3-aminophenyl)carbamate (1.0 equiv)[1]
-
Aryl Isocyanate (1.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (0.1 equiv, catalytic)
Step-by-Step Methodology:
-
Preparation: Dissolve Benzyl N-(3-aminophenyl)carbamate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add the aryl isocyanate dropwise over 5 minutes.
-
Catalysis: Add triethylamine (catalytic amount) if the reaction is sluggish (usually not required for electron-deficient isocyanates).
-
Monitoring: Warm to room temperature (RT) and stir. Monitor by TLC (50% EtOAc/Hexanes). The free amine spot (lower
, stains with ninhydrin) should disappear. -
Workup: The urea product often precipitates from DCM. Filter the solid and wash with cold DCM. If soluble, concentrate and purify via flash chromatography.
Self-Validation Check:
-
Success: Appearance of a new amide/urea proton signal in
NMR ( 8.5–9.5 ppm). -
Failure:[1] If bis-acylation occurs (attack on the Cbz nitrogen), check if the temperature was too high or if a strong base (e.g., NaH) was used erroneously.
Protocol B: Reductive Amination (Secondary Amine Synthesis)
This protocol avoids over-alkylation, a common issue with direct alkyl halides.
Reagents:
-
Benzyl N-(3-aminophenyl)carbamate (1.0 equiv)[1]
-
Aldehyde (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
DCE (Dichloroethane)
Workflow:
-
Imine Formation: Mix amine and aldehyde in DCE with acetic acid. Stir for 1 hour at RT.
-
Reduction: Add STAB in one portion. Stir for 4–16 hours.
-
Quench: Add saturated aqueous
. Extract with DCM. -
Purification: Silica gel chromatography.
Part 4: Reaction Workflow & Pathway Analysis[1]
The following diagram maps the logical flow from the raw diamine to complex drug scaffolds.
Figure 2: Synthetic utility map. The blue node represents the subject of this guide; green nodes represent primary functionalization pathways.
Part 5: Stability & Troubleshooting
Carbamate Stability
While the Cbz group is robust, two specific conditions can lead to failure during amino-group manipulation:
-
Strong Bases: Avoid using NaH or LDA to deprotonate the free amine. These bases can deprotonate the carbamate nitrogen (
~15), leading to N→N acyl migration or intramolecular cyclization if an electrophile is present nearby. -
Lewis Acids: High temperatures with strong Lewis acids (e.g.,
, ) used for other transformations may prematurely cleave the Cbz group.
Oxidation Risks
Anilines are susceptible to oxidation. Benzyl N-(3-aminophenyl)carbamate can slowly darken upon storage due to air oxidation to quinoid species.[1]
-
Storage: Store under Argon at 4°C.
-
Purification: If the solid is dark brown, recrystallize from Ethanol/Water or perform a short silica plug filtration before use.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Cbz stability and deprotection conditions).
-
Pittelkow, M., et al. (2002). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002(15), 2195-2202.[3] (Protocol for selective mono-protection).[1]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Source for electronic effects of meta-substituents and Hammett equation analysis).
-
PubChem Compound Summary. (2024). "3-Aminoacetanilide" (Analogous structure data for pKa estimation). [4]
Sources
- 1. CN111253312A - Synthesis method of iminodibenzyl - Google Patents [patents.google.com]
- 2. Can the amino group, in the aniline molecule, become meta-directing in an elecrophilic substitution reaction? [allen.in]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Detailed Protocol for the Selective Synthesis of (3-Amino-phenyl)-carbamic acid benzyl ester
Abstract
(3-Amino-phenyl)-carbamic acid benzyl ester, also known as benzyl N-(3-aminophenyl)carbamate, is a valuable bifunctional molecule widely utilized in medicinal chemistry and organic synthesis. It serves as a crucial building block, incorporating a versatile primary amine and a readily cleavable N-protected amine within the same structure. This application note provides a comprehensive, step-by-step protocol for the selective mono-N-benzyloxycarbonylation of m-phenylenediamine. The described method focuses on achieving high selectivity for the mono-protected product over the di-substituted byproduct through careful control of stoichiometry and reaction conditions. This guide also includes a detailed explanation of the reaction mechanism, purification techniques, characterization data, and essential safety precautions.
Introduction and Scientific Rationale
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in multi-step organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical intermediates.[1] Its stability under a range of conditions and its facile removal via catalytic hydrogenation make it an invaluable tool for synthetic chemists. The target molecule, this compound, possesses both a nucleophilic primary aromatic amine and a Cbz-protected amine. This arrangement allows for sequential, regioselective functionalization, making it a highly sought-after intermediate.
The primary challenge in the synthesis of this compound lies in the selective protection of one of the two amino groups of the starting material, m-phenylenediamine. Due to the similar reactivity of the two primary amine functionalities, the reaction with benzyl chloroformate can readily lead to a mixture of mono- and di-protected products, complicating purification and reducing the yield of the desired compound.
The protocol detailed herein addresses this selectivity challenge by employing a precise stoichiometric control of the protecting agent, benzyl chloroformate, relative to the diamine. By using a slight sub-stoichiometric amount of benzyl chloroformate and carefully controlling the addition rate at a reduced temperature, the probability of a second acylation event on the same molecule is significantly minimized. The reaction is performed under Schotten-Baumann conditions, utilizing a biphasic solvent system and an inorganic base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[2]
Reaction Scheme
Figure 1. Synthesis of this compound from m-phenylenediamine and benzyl chloroformate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier |
| m-Phenylenediamine | C₆H₈N₂ | 108.14 | 5.41 g | 50.0 | 1.0 | Sigma-Aldrich |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 7.6 mL (8.53 g) | 50.0 | 1.0 | Acros Organics |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 6.30 g | 75.0 | 1.5 | Fisher Chemical |
| Acetone | C₃H₆O | 58.08 | 125 mL | - | - | VWR Chemicals |
| Deionized Water | H₂O | 18.02 | 65 mL | - | - | In-house |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - | - | EMD Millipore |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | J.T. Baker |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Experimental Protocol
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, combine m-phenylenediamine (5.41 g, 50.0 mmol) with acetone (125 mL) and deionized water (62.5 mL). Stir the mixture at room temperature until the diamine is fully dissolved.
-
Rationale: A biphasic solvent system of acetone and water is used to dissolve both the organic starting material and the inorganic base.
-
-
Cooling and Base Addition: Cool the reaction flask in an ice-water bath to an internal temperature of 0–5 °C. Once cooled, add sodium bicarbonate (6.30 g, 75.0 mmol) to the solution in one portion.
-
Rationale: The reaction is conducted at low temperature to control the exothermic reaction between the amine and the highly reactive benzyl chloroformate, which helps to minimize side reactions and improve selectivity. Sodium bicarbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[2] An excess is used to ensure complete neutralization.
-
-
Addition of Benzyl Chloroformate: Add benzyl chloroformate (7.6 mL, 50.0 mmol) to the dropping funnel. Add the benzyl chloroformate dropwise to the cooled, stirring reaction mixture over a period of approximately 1 hour, ensuring the internal temperature does not rise above 5 °C.
-
Rationale: Slow, controlled addition of the limiting reagent (benzyl chloroformate) is critical for achieving mono-substitution. A rapid addition would create localized high concentrations of the acylating agent, increasing the likelihood of di-substitution.
-
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 18 hours (overnight).
-
Rationale: Stirring at low temperature after addition ensures the initial reaction is complete. Allowing the reaction to proceed overnight at room temperature ensures maximum conversion of the starting material.
-
-
Product Isolation (Work-up): Pour the reaction mixture into 500 mL of ice-water with stirring. A precipitate should form. Collect the solid product by vacuum filtration, washing it thoroughly with cold deionized water (3 x 100 mL) to remove any remaining salts and water-soluble impurities.
-
Rationale: The product has limited solubility in water and will precipitate upon quenching the reaction in a large volume of water. Washing removes inorganic byproducts.
-
-
Drying and Purification: Dry the crude solid product under vacuum. For further purification, the product can be recrystallized from a dichloromethane/hexane solvent system. Dissolve the crude product in a minimal amount of hot dichloromethane and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing any unreacted starting materials and the di-substituted byproduct.
-
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of m-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group. The sodium bicarbonate in the reaction mixture neutralizes the resulting hydrochloric acid.
Mechanism Diagram
Caption: Simplified mechanism of Cbz protection of an amine.
Characterization and Expected Results
-
Appearance: Off-white to light brown solid.
-
Yield: 60-70% (after purification).
-
Molecular Formula: C₁₄H₁₄N₂O₂
-
Molecular Weight: 242.27 g/mol
-
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ: 8.85 (s, 1H, NH-Cbz), 7.42-7.28 (m, 5H, Ar-H of Benzyl), 7.15 (s, 1H, Ar-H), 6.95 (t, J=7.9 Hz, 1H, Ar-H), 6.55 (d, J=7.6 Hz, 1H, Ar-H), 6.25 (dd, J=8.1, 2.0 Hz, 1H, Ar-H), 5.12 (s, 2H, CH₂), 5.05 (s, 2H, NH₂).
-
Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ: 153.8, 149.5, 140.8, 137.1, 129.3, 128.8, 128.2, 127.9, 110.2, 106.9, 103.4, 65.8.
-
FT-IR (KBr, cm⁻¹): ~3450-3300 (N-H stretching, primary amine), ~3300 (N-H stretching, carbamate), ~1690 (C=O stretching, carbamate), ~1590, 1490 (C=C stretching, aromatic).
Safety and Handling Precautions
-
General: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
m-Phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled.[2] It may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects.[2] It is very toxic to aquatic life.[2] Handle with care and avoid creating dust.
-
Benzyl Chloroformate: This reagent is corrosive and a lachrymator (causes tears).[3] It causes severe skin burns and eye damage and is harmful if inhaled.[3] It is also a suspected carcinogen.[3] Handle only in a fume hood with extreme care, avoiding contact with skin, eyes, and clothing. It is water-sensitive and should be handled accordingly.
-
Sodium Bicarbonate: While generally considered safe, it can cause mild eye irritation.[4] In case of contact with eyes, rinse cautiously with water.
-
Waste Disposal: All chemical waste should be disposed of according to local and institutional regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is stirred for the full duration. Check the quality of the benzyl chloroformate, as it can degrade over time. |
| Loss of product during work-up. | Ensure the pH of the aqueous layer is not acidic during work-up. Use cold water for washing the precipitate to minimize dissolution. | |
| Formation of Di-substituted Product | Addition of benzyl chloroformate was too fast. | Repeat the reaction ensuring a slow, dropwise addition over the specified time. |
| Reaction temperature was too high. | Maintain the internal temperature at 0-5 °C during the addition of benzyl chloroformate. | |
| Product is an oil or does not crystallize | Presence of impurities. | Attempt to purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane. |
| Insufficient solvent for recrystallization. | Ensure the product is fully dissolved in the minimum amount of hot solvent before adding the anti-solvent. |
References
-
PubChem. (n.d.). Benzyl N-(3-aminophenyl)carbamate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Chemos GmbH & Co. KG. (2024, April 29). Safety Data Sheet: m-phenylenediamine. Retrieved February 2, 2026, from [Link]
-
Singh, A. K., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1137. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 2, 2026, from [Link]
-
VelocityEHS. (2015, February 16). Safety with Sodium Bicarbonate. Retrieved February 2, 2026, from [Link]
Sources
Application Note & Protocol: Selective N-Acylation of (3-Amino-phenyl)-carbamic acid benzyl ester
Abstract
This document provides a comprehensive guide for the selective N-acylation of (3-Amino-phenyl)-carbamic acid benzyl ester. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and functional materials, where the derivatization of the aromatic amine is required while preserving the benzyl carbamate protecting group. We will detail the underlying chemical principles, provide a robust, step-by-step protocol for a standard acylation using an acyl chloride, discuss process optimization, and outline essential safety considerations. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Scientific Rationale
The N-acylation of aromatic amines is a fundamental transformation in organic synthesis, enabling the formation of stable amide bonds.[1][2] In the context of multi-functional molecules like this compound, the key challenge is achieving chemoselectivity. The target molecule possesses two nitrogen nucleophiles: a primary aromatic amine (-NH₂) and a secondary nitrogen within the carbamate (-NH-Cbz) group.
The primary aromatic amine is significantly more nucleophilic and less sterically hindered than the carbamate nitrogen. The lone pair of electrons on the aniline nitrogen is more available for nucleophilic attack on the electrophilic acylating agent. Conversely, the nitrogen atom in the carbamate group is resonance-delocalized with the adjacent carbonyl group, rendering it substantially less nucleophilic. This inherent difference in reactivity allows for the highly selective acylation of the -NH₂ group under controlled conditions, leaving the Cbz protecting group intact.[3][4][5]
The most common method for this transformation involves the use of highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base.[6] The base plays a critical role by neutralizing the hydrochloric acid (HCl) or carboxylic acid byproduct generated during the reaction.[7][8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[7][8] This overall strategy is often referred to as the Schotten-Baumann reaction.[9][10]
Reaction Scheme:
Figure 1: General reaction scheme showing the selective N-acylation of the primary amino group of this compound using an acyl chloride (R-COCl) in the presence of a base.
Materials and Reagents
-
This compound (Substrate)
-
Acylating Agent: Acetyl chloride, Propionyl chloride, Benzoyl chloride, etc.
-
Base: Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc)
-
Work-up Reagents: 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography, appropriate solvent system (e.g., Hexanes/Ethyl Acetate)
Detailed Experimental Protocol: N-Acetylation
This protocol details the N-acetylation using acetyl chloride as a representative example. The procedure can be adapted for other acyl chlorides with minor modifications as outlined in Table 1.
3.1. Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., DCM, 10 mL per gram of substrate).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add a non-nucleophilic base (e.g., Triethylamine, 1.2 eq) to the stirred solution.
3.2. Addition of Acylating Agent
-
Slowly add the acylating agent (e.g., Acetyl chloride, 1.1 eq) dropwise to the cooled reaction mixture over 5-10 minutes. Note: The addition is often exothermic. Maintain the internal temperature below 5-10 °C.
-
Upon completion of the addition, allow the reaction to stir at 0 °C for an additional 30 minutes.
3.3. Reaction Monitoring and Completion
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
3.4. Aqueous Work-up
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess base)
-
Saturated NaHCO₃ solution (to remove any remaining acid)
-
Brine (to reduce the solubility of organic material in the aqueous layer)
-
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
3.5. Product Isolation and Purification
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-acylated product.
Process Optimization and Parameter Summary
The choice of acylating agent, base, and solvent can be tailored to the specific substrate and desired outcome. The following table provides a summary of common conditions.
| Parameter | Reagent/Condition | Rationale & Expert Insight |
| Acylating Agent | Acyl Chlorides (e.g., Acetyl Chloride) | Highly reactive, leading to rapid reaction times. Generates HCl, necessitating a base.[2] |
| Acid Anhydrides (e.g., Acetic Anhydride) | Less reactive than acyl chlorides, offering potentially more controlled reactions. Generates a carboxylic acid byproduct.[6] | |
| Base | Pyridine | Acts as both a base and a nucleophilic catalyst. Can be difficult to remove during work-up. |
| Triethylamine (TEA) / DIPEA | Non-nucleophilic hindered bases. Effectively scavenge acid byproducts and are easily removed with an acidic wash.[8] | |
| Solvent | Dichloromethane (DCM) | Excellent solvent for starting materials and reagents; inert and easy to remove. |
| Tetrahydrofuran (THF) | Good alternative, particularly if solubility in DCM is an issue. Must be anhydrous. | |
| Temperature | 0 °C to Room Temp. | Initial cooling to 0 °C is crucial to control the exothermicity of the reaction with highly reactive acyl chlorides.[8] |
Workflow Visualization
The following diagram illustrates the general experimental workflow for the N-acylation procedure.
Caption: Experimental workflow for the selective N-acylation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile, corrosive, and flammable reagents such as acyl chlorides, triethylamine, and dichloromethane must be performed in a well-ventilated chemical fume hood.[11]
-
Acyl Chlorides: Acyl chlorides are highly corrosive, lachrymatory, and react violently with water to release HCl gas.[12][13][14] Handle with extreme care and avoid inhalation of vapors.[14]
-
Bases: Organic bases like pyridine and triethylamine are flammable and toxic. Avoid contact with skin and eyes.
-
Solvents: Chlorinated solvents like DCM are harmful. Avoid inhalation and skin contact.
-
Quenching: The quenching of the reaction mixture, especially if excess acyl chloride is present, can be exothermic. Perform this step slowly and with caution.
References
-
ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF. Retrieved February 2, 2026, from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved February 2, 2026, from [Link]
-
L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved February 2, 2026, from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. Retrieved February 2, 2026, from [Link]
-
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Retrieved February 2, 2026, from [Link]
-
Semantic Scholar. (n.d.). The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction of anilines and amines. | Download Table. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Retrieved February 2, 2026, from [Link]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved February 2, 2026, from [Link]
-
YouTube. (2020). schotten baumann reaction/Chemical properties of aniline/organic nitrogen compounds/Vol 2/XII/TN. Retrieved February 2, 2026, from [Link]
-
Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved February 2, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved February 2, 2026, from [Link]
-
PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Retrieved February 2, 2026, from [Link]
-
YouTube. (2021). acetylation aniline. Retrieved February 2, 2026, from [Link]
-
AIR Unimi. (n.d.). Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. Retrieved February 2, 2026, from [Link]
-
SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved February 2, 2026, from [Link]
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Application Notes and Protocols for the Deprotection of Benzyl N-(3-aminophenyl)carbamate via Catalytic Hydrogenation
Introduction: The Strategic Role of the Cbz Group in Amine Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups are paramount. The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group for amines, prized for its general stability across a wide array of reaction conditions. Its removal, however, must be conducted with precision to preserve the integrity of the target molecule.
This document provides a detailed guide to a highly effective and widely adopted method for Cbz cleavage: catalytic hydrogenation . We will focus specifically on the deprotection of benzyl N-(3-aminophenyl)carbamate to yield the industrially significant building block, m-phenylenediamine. This substrate is particularly relevant as it contains two distinct amine functionalities, one of which is protected, presenting a practical scenario encountered in multi-step synthesis.
This guide is intended for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, rationale for experimental choices, and robust troubleshooting strategies to ensure reliable and reproducible outcomes.
The Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the premier method for Cbz deprotection, favored for its mild conditions and clean byproducts—toluene and carbon dioxide. The reaction is a heterogeneous catalytic process, most commonly employing palladium on an activated carbon support (Pd/C).
The accepted mechanism unfolds in several key stages on the surface of the palladium catalyst:
-
Adsorption: Both the Cbz-protected substrate, benzyl N-(3-aminophenyl)carbamate, and molecular hydrogen (H₂) adsorb onto the active sites of the palladium surface.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved upon adsorption, forming reactive palladium hydride species on the catalyst surface.
-
Hydrogenolysis (C-O Bond Cleavage): The benzylic carbon-oxygen bond of the carbamate is attacked by the active hydrogen species. This is the critical bond-breaking step, leading to the formation of toluene and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide (CO₂).
-
Product Formation and Desorption: The final product, m-phenylenediamine, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
This pathway highlights the efficiency of the process, as the only stoichiometric byproducts are volatile and easily removed.
Synthesis of urea derivatives from (3-Amino-phenyl)-carbamic acid benzyl ester
An Application Guide for the Synthesis and Elucidation of Novel Urea Derivatives from (3-Amino-phenyl)-carbamic acid benzyl ester
Introduction: The Significance of the Urea Moiety in Modern Drug Discovery
The urea functional group is a cornerstone in medicinal chemistry, prized for its unique ability to act as a rigid hydrogen bond donor-acceptor unit. This characteristic allows urea-containing molecules to form stable, specific interactions with biological targets such as enzymes and receptors, making them invaluable scaffolds in drug design.[1][2][3] A vast number of clinically approved therapies for conditions ranging from cancer to infectious diseases incorporate a urea moiety to modulate potency, enhance selectivity, and improve overall drug-like properties.[2][4]
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel urea derivatives starting from this compound. This starting material is particularly advantageous as it possesses a nucleophilic primary amine, which is readily available for urea bond formation, and a second amine that is protected by a benzyloxycarbonyl (Cbz) group. This bifunctionality allows for a directed, two-step synthesis: initial urea formation followed by a selective deprotection to unmask the second amine, yielding a versatile 3-ureidoaniline scaffold for further functionalization or direct biological evaluation.
This document is intended for researchers, medicinal chemists, and process development scientists. It emphasizes not only the procedural steps but also the underlying chemical principles, potential challenges, and critical characterization techniques, ensuring a reproducible and scalable synthetic strategy.
Part 1: Reaction Scheme and Mechanistic Rationale
The synthesis of urea derivatives from an amine and an isocyanate is a classic and highly efficient transformation. The core of this reaction is the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the isocyanate.
Overall Synthetic Pathway
The two-step synthesis involves the initial formation of a Cbz-protected urea derivative, followed by the removal of the Cbz group to yield the final product.
Caption: Overall two-step synthetic route.
Mechanistic Insight: Urea Bond Formation
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine of this compound onto the electron-deficient carbonyl carbon of the isocyanate. This forms a zwitterionic tetrahedral intermediate which rapidly undergoes proton transfer to yield the stable, neutral urea product. The reaction is typically fast and high-yielding, often proceeding smoothly at room temperature without the need for a catalyst.[1][5]
The Cbz protecting group on the second amine is crucial as it deactivates this nitrogen, preventing it from reacting with the isocyanate and ensuring that the urea formation occurs selectively at the desired primary amine position.
Part 2: Experimental Protocols and Workflows
The following protocols provide detailed, step-by-step instructions for the synthesis, purification, and subsequent deprotection of the urea derivatives.
Protocol A: Synthesis of Benzyl N-[3-(3-phenylureido)phenyl]carbamate
This protocol details the synthesis of a model urea derivative using phenyl isocyanate. The same procedure can be adapted for a wide range of aliphatic and aromatic isocyanates.
Caption: Experimental workflow for urea synthesis.
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | Commercial | Starting material |
| Phenyl Isocyanate | >98% | Commercial | Reagent, handle with care (toxic) |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Commercial | Reaction Solvent |
| Hexanes | ACS Grade | Commercial | For recrystallization/trituration |
| Ethyl Acetate | ACS Grade | Commercial | For chromatography |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography |
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Add phenyl isocyanate (1.05 eq) dropwise to the cooled solution over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Product Isolation:
-
If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with cold DCM or hexanes to remove any unreacted isocyanate.
-
If no precipitate forms: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid can be triturated with hexanes to induce precipitation and remove impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.[6]
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol B: Deprotection of Benzyl N-[3-(3-phenylureido)phenyl]carbamate
Catalytic hydrogenolysis is the preferred method for Cbz deprotection as it is mild and the byproducts (toluene and CO₂) are volatile and easily removed.[7]
Caption: Experimental workflow for Cbz deprotection.
| Reagent | Grade | Supplier | Notes |
| Benzyl N-[3-(3-phenylureido)phenyl]carbamate | Synthesized above | - | Starting material |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercial | Catalyst, handle carefully (flammable) |
| Methanol (MeOH) or Tetrahydrofuran (THF) | ACS Grade | Commercial | Reaction Solvent |
| Hydrogen (H₂) Gas | High Purity | Gas Cylinder | Reducing agent |
| Celite® | - | Commercial | Filtration aid |
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected urea (1.0 eq) in a solvent such as methanol or THF.
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd, 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a dedicated hydrogenation apparatus). Evacuate and backfill the flask with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere. The reaction is typically complete within 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the final deprotected 3-ureidoaniline derivative, which is often pure enough for subsequent steps or can be purified by recrystallization if necessary.
Part 3: Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Electrospray ionization tandem mass spectrometry is particularly useful for characterizing N,N'-substituted ureas.[8]
Expected Analytical Data for Benzyl N-[3-(3-phenylureido)phenyl]carbamate
| Technique | Expected Characteristics |
| ¹H NMR | δ (ppm): ~8.5-9.0 (s, 2H, urea N-H), ~7.0-7.8 (m, aromatic protons), ~6.8 (s, 1H, carbamate N-H), ~5.2 (s, 2H, benzyl CH₂), Signals will vary based on solvent and specific isocyanate used. |
| ¹³C NMR | δ (ppm): ~165-170 (C=O, carbamate), ~152-155 (C=O, urea), ~120-140 (aromatic carbons), ~67 (benzyl CH₂). |
| IR (cm⁻¹) | ~3300 (N-H stretching, urea & carbamate), ~1700-1725 (C=O stretching, carbamate), ~1640-1660 (C=O stretching, urea, "Amide I band"), ~1550-1590 (N-H bending, "Amide II band").[9] |
| Mass Spec (ESI+) | [M+H]⁺: Calculated m/z for C₂₁H₁₉N₃O₃ should be observed. The fragmentation pattern can provide structural confirmation.[8] |
Part 4: Troubleshooting and Critical Considerations
-
Safety with Isocyanates: Isocyanates are toxic, potent lachrymators, and respiratory sensitizers. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Safety with Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Do not allow the catalyst to dry on filter paper. The use of hydrogen gas carries a risk of explosion; ensure there are no ignition sources nearby.
-
Incomplete Reactions: If the urea formation is sluggish, gentle heating (40-50 °C) can be applied. For sterically hindered amines or less reactive isocyanates, a catalyst such as a tertiary amine (e.g., triethylamine) may be required.[5]
-
Purification Challenges: Some urea derivatives exhibit poor solubility, which can make purification by chromatography difficult. In such cases, recrystallization or trituration are effective alternatives.[10] If the product is an oil, standard chromatographic purification is recommended.
-
Side Reactions in Deprotection: While catalytic hydrogenolysis is generally clean, other reducible functional groups (e.g., alkenes, alkynes, nitro groups) in the molecule will also be reduced.[7] In such cases, alternative deprotection methods like using HBr in acetic acid may be necessary, though this method is harsher and may not be suitable for all substrates.[11]
References
- Practical synthesis of urea derivatives. (n.d.). Google Patents.
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry.
- Zhang, Y., Song, Y., Wang, C., Li, W., & Chen, J. (2020). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. ResearchGate.
- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). National Center for Biotechnology Information.
- Boc-protected 1-(3-oxocycloalkyl)ureas via a one-step Curtius rearrangement: mechanism and scope. (n.d.). National Center for Biotechnology Information.
- Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal.
- Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. (n.d.). Benchchem.
- Novel process for synthesis of heteroaryl-substituted urea compounds. (n.d.). Google Patents.
- Synthesis of unsymmetrical urea. (n.d.). ResearchGate.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). National Center for Biotechnology Information.
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry.
- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher.
- Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (n.d.). National Center for Biotechnology Information.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Asian Journal of Chemistry.
- Zakharyan, A. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences.
- ISOLATION AND SPECTROSCOPIC CHARACTERIZATION OF UREA FROM HUMAN URINE. (2020). ResearchGate.
- Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. (n.d.). ResearchGate.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2019). ACS Publications.
- Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products. (n.d.). Google Patents.
- N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. (n.d.). National Center for Biotechnology Information.
- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI.
- Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). PubMed.
- Thalluri, K., Manne, S. R., Dev, D., & Mandal, B. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry.
- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2020). Taylor & Francis Online.
- Polyurea Structure Characterization by HR-MAS NMR Spectroscopy. (n.d.). ResearchGate.
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Frontiers.
- mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
- Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. (2020). MDPI.
- Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators. (n.d.). National Center for Biotechnology Information.
- H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. (2024). YouTube.
- Process for preparing isocyanates using phosphazine catalysts. (n.d.). Google Patents.
- Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (n.d.). National Center for Biotechnology Information.
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Chiral separation of (3-Amino-phenyl)-carbamic acid benzyl ester derivatives
Application Note: Chiral Separation of (3-Amino-phenyl)-carbamic acid benzyl ester Derivatives
Abstract
This compound (N-Cbz-m-phenylenediamine) serves as a critical scaffold in the synthesis of peptidomimetics, kinase inhibitors, and prodrugs. While the parent carbamate is achiral, its pharmacological derivatives frequently possess chiral centers—either introduced via the amino group (e.g., chiral amides/ureas) or through substitution on the benzyl ring.[1] The enantiomeric purity of these derivatives is paramount for regulatory compliance and efficacy. This guide details a robust protocol for the chiral resolution of these derivatives using Polysaccharide-based Chiral Stationary Phases (CSPs), emphasizing Normal Phase (NP) and Polar Organic Mode (POM) strategies.
Chemical Context & Separation Strategy
The Analyte: The core structure contains two key functional groups affecting chromatography:[2]
-
Carbamate (Urethane) Linkage: A hydrogen bond donor/acceptor site, ideal for interaction with CSP selectors.[1]
-
Free or Substituted Amine (Position 3): A basic moiety (
for anilines). If underivatized, this group can interact with residual silanols on the silica support, causing peak tailing.[1]
The Challenge:
Separating enantiomers of these derivatives requires a CSP that can leverage
Strategic Approach:
-
Primary Mode: Normal Phase (Hexane/Alcohol). This mode maximizes the hydrogen bonding interactions essential for chiral recognition in carbamates.
-
Stationary Phase: Immobilized Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases (e.g., CHIRALPAK® IA/IG) are the "Gold Standard" due to their broad selectivity for aromatic amides/carbamates.[1]
-
Mobile Phase Additive: Due to the basic aniline nitrogen, a basic modifier (0.1% Diethylamine or Triethylamine) is mandatory to suppress silanol ionization and ensure peak symmetry.[1]
Method Development Workflow
The following diagram outlines the logical flow for developing a separation method for this class of compounds.
Caption: Decision tree for chiral method development of carbamate derivatives, prioritizing solubility-driven mode selection.
Detailed Protocols
Protocol A: Primary Column Screening (Scouting)
Objective: Identify the CSP that provides the highest selectivity (
Materials:
-
Columns: CHIRALPAK® IA, IB, IC, IG (Immobilized) or AD-H, OD-H (Coated).[1]
-
Recommendation: Start with CHIRALPAK® IG or IA (Immobilized Amylose) as they are robust and versatile for amine-containing aromatics.
-
-
Mobile Phase A (MPA): n-Hexane (HPLC Grade).
-
Mobile Phase B (MPB): Ethanol (EtOH) or Isopropanol (IPA).
-
Basic Additive: Diethylamine (DEA) or Triethylamine (TEA).
Experimental Setup:
-
Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol. If insoluble, use Methanol.[1] Filter through 0.45 µm PTFE filter.
-
Gradient/Isocratic: Run a generic isocratic method.
-
Composition: Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).
-
Data Analysis:
-
Calculate Resolution (
) and Selectivity ( ).[3][4][5] -
Success Criteria: If
, the column is a candidate for optimization.
Protocol B: Optimization of Resolution & Peak Shape
Objective: Maximize resolution (
Step 1: Solvent Switching
If
Step 2: Additive Tuning For (3-amino-phenyl) derivatives, peak tailing is the most common failure mode.
-
Standard: 0.1% DEA is usually sufficient.
-
Severe Tailing: Increase DEA to 0.2% or switch to 0.1% Ethylenediamine (EDA) in the mobile phase. EDA is a stronger silanol blocker.
Step 3: Temperature Effects
-
Lower Temperature (10–15°C): Often increases resolution for enthalpy-driven separations (common with carbamates).
-
Higher Temperature (35–40°C): Improves mass transfer and sharpens peaks, but may reduce selectivity.[1] Start at 25°C.
Representative Data & Conditions
The following table summarizes expected performance for a generic chiral derivative of this compound (e.g., an N-acetylated derivative with a chiral center).
| Parameter | Condition A (High Throughput) | Condition B (High Resolution) |
| Column | CHIRALPAK® IG (Amylose derivative) | CHIRALCEL® OD-H (Cellulose derivative) |
| Mobile Phase | Hexane / EtOH / DEA (85:15:0.1) | Hexane / IPA / DEA (90:10:0.1) |
| Flow Rate | 1.5 mL/min | 0.8 mL/min |
| Temp | 30°C | 20°C |
| Retention ( | ~ 2.5 min | ~ 6.0 min |
| Selectivity ( | 1.25 | 1.45 |
| Resolution ( | 2.1 | 3.8 |
| Application | IPC (In-Process Control) | Final Purity Release / Prep LC |
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Broad/Tailing Peaks | Interaction of free amine with silanols. | Increase DEA to 0.2% or use 0.1% Ethylenediamine. Ensure column is "endcapped" type if using RP. |
| No Separation | Analyte conformation is too flexible or solvent shields interactions. | 1. Switch alcohol (EtOH |
| Sample Precipitation | Analyte insoluble in Hexane. | Switch to Polar Organic Mode : 100% Methanol or ACN with 0.1% DEA/TEA. Use Immobilized columns (IA, IG) only for this mode.[1] |
| Retention Drift | Absorption of CO2 by basic mobile phase (forming carbonates). | Refresh mobile phase daily. Keep solvent bottles capped tightly. |
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG and IH.[1] Daicel Corporation. Link
-
Scriba, G. K. E. (2016).[1][3] Chiral Recognition Mechanisms in Analytical Separation Sciences.[6] Chromatographia.[2][6][7] Link
-
Okamoto, Y., & Ikai, T. (2008).[1] Chiral HPLC for Efficient Resolution of Enantiomers.[6][8] Chemical Society Reviews. Link
-
Phenomenex. High Performance Chiral Separation of FMOC Amino Acids.[7] Application Note. Link
-
Subramanian, G. (Ed.).[1][9] (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard Text for Protocol Validation).
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. azom.com [azom.com]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of Cbz-Protected m-Phenylenediamine
Welcome to the technical support center for the reaction of benzyl chloroformate (Cbz-Cl) with m-phenylenediamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this synthesis, focusing on the identification, mitigation, and troubleshooting of common byproducts. Our goal is to empower you with the expertise to anticipate challenges and ensure the integrity of your experimental outcomes.
Introduction: The Reaction and Its Products
The reaction between benzyl chloroformate and m-phenylenediamine is a cornerstone for introducing the benzyloxycarbonyl (Cbz) protecting group onto one or both of the amine functionalities.[1][2] This protection is a critical step in many multi-step syntheses, preventing the nucleophilic amines from engaging in unintended side reactions.[1] Depending on the stoichiometry and reaction conditions, two primary products can be targeted:
-
N-(3-aminophenyl)benzyl carbamate (Mono-Cbz-m-phenylenediamine): The result of a single Cbz group being attached to one of the amino groups. This intermediate is valuable for subsequent differential functionalization of the remaining free amine.[3][4]
-
N,N'-(1,3-phenylene)bis(benzyl carbamate) (Di-Cbz-m-phenylenediamine): The fully protected product where both amino groups have reacted with benzyl chloroformate.
The primary challenge in this synthesis often lies in achieving selectivity and minimizing the formation of a mixture of mono- and di-substituted products, along with other process-related impurities.
Frequently Asked Questions (FAQs)
Q1: My main product is the di-Cbz derivative, but I am seeing a significant amount of the mono-Cbz-m-phenylenediamine. How can I improve the yield of the di-substituted product?
A1: The formation of the mono-substituted product is a common issue when targeting the di-substituted compound. The key is to ensure that a sufficient excess of benzyl chloroformate is used and that the reaction conditions favor the second substitution. Here are some strategies:
-
Stoichiometry: Use at least 2.2 equivalents of benzyl chloroformate relative to m-phenylenediamine. This stoichiometric excess drives the reaction to completion.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the mono-substituted intermediate.
-
Base: A suitable base, such as sodium carbonate or sodium bicarbonate, is essential to neutralize the HCl generated during the reaction.[1] Maintaining an appropriate pH (typically between 8 and 10) is important; too low a pH can lead to the decomposition of Cbz-Cl, while a very high pH might promote side reactions.[5]
Q2: Conversely, I am trying to synthesize the mono-Cbz-m-phenylenediamine, but I am getting a mixture containing the di-Cbz product and unreacted starting material. How can I improve selectivity for the mono-substituted product?
A2: Achieving high selectivity for mono-substitution in diamines can be challenging. Here are some established methods:
-
Controlled Stoichiometry: Use a slight deficiency or an equimolar amount of benzyl chloroformate (e.g., 0.9-1.0 equivalents). This statistically favors mono-substitution.
-
Slow Addition: Add the benzyl chloroformate dropwise to a solution of m-phenylenediamine at a low temperature (e.g., 0 °C). This helps to control the reaction rate and minimize di-substitution.
-
Acid-Mediated Selectivity: A clever technique involves the mono-protonation of the diamine. By adding one equivalent of an acid (like HCl), you form the mono-ammonium salt. The protonated amino group is no longer nucleophilic, directing the Cbz-Cl to react with the free amino group.[6][7]
Q3: I have an unexpected byproduct with a higher molecular weight than my desired di-Cbz product. What could it be?
A3: A common byproduct in reactions involving benzyl chloroformate is dibenzyl carbonate . This can form if benzyl alcohol is present as an impurity in the Cbz-Cl or is generated in situ by hydrolysis of Cbz-Cl. The benzyl alcohol can then react with another molecule of Cbz-Cl to form dibenzyl carbonate.[3] To mitigate this, ensure you are using high-purity, fresh benzyl chloroformate and that your reaction is conducted under anhydrous conditions where possible.
Q4: My NMR spectrum shows signals consistent with a benzyl group, but not the expected carbamate. What might this be?
A4: In some cases, particularly with anilines, an unexpected N-benzylated byproduct can form instead of, or in addition to, the Cbz-protected product. This occurs when the benzyl group is directly attached to the nitrogen atom. This side reaction can be influenced by the specific reaction conditions and the electronic properties of the aniline.
Q5: What are the best practices for purifying the final product and removing these byproducts?
A5: Purification strategies depend on the specific properties of the desired product and the byproducts:
-
Recrystallization: This is often a highly effective method for purifying both mono- and di-Cbz protected m-phenylenediamines, which are typically solids. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable option. A gradient of ethyl acetate in hexane is a common eluent system for separating the non-polar dibenzyl carbonate, the moderately polar desired product(s), and the more polar starting material.
-
Aqueous Wash: An aqueous workup can help remove water-soluble impurities and any remaining base.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of di-Cbz product; significant mono-Cbz remaining | - Insufficient benzyl chloroformate.- Incomplete reaction (time/temperature).- Inadequate base. | - Increase stoichiometry of Cbz-Cl to 2.2-2.5 equivalents.- Monitor reaction by TLC until mono-Cbz is consumed.- Ensure adequate base (e.g., NaHCO₃, Na₂CO₃) is present to maintain pH 8-10.[5] |
| Significant di-Cbz formation when targeting mono-Cbz product | - Excess benzyl chloroformate used.- Rapid addition of Cbz-Cl. | - Use ≤1.0 equivalent of Cbz-Cl.- Add Cbz-Cl slowly at low temperature (0 °C).- Consider the mono-protonation strategy with 1 eq. of HCl before Cbz-Cl addition.[6] |
| Presence of a non-polar byproduct, elutes quickly on TLC | - Formation of dibenzyl carbonate. | - Use high-purity, fresh Cbz-Cl.- Ensure anhydrous reaction conditions to prevent hydrolysis of Cbz-Cl to benzyl alcohol. |
| Product is an oil or difficult to crystallize | - Presence of impurities (e.g., residual solvent, byproducts). | - Purify by column chromatography before attempting crystallization.- Ensure all solvent is removed under high vacuum. |
| Reaction is sluggish or does not go to completion | - Deactivated m-phenylenediamine (e.g., poor quality).- Inactive benzyl chloroformate (hydrolyzed). | - Use purified m-phenylenediamine.- Use a fresh bottle of benzyl chloroformate. |
Key Byproduct Profiles
| Byproduct Name | Structure | Identification Notes |
| N-(3-aminophenyl)benzyl carbamate | Benzyl-O-(C=O)-NH-(m-phenylene)-NH₂ | - Appears as a byproduct when targeting the di-Cbz product.- More polar than the di-Cbz product on TLC. |
| N,N'-(1,3-phenylene)bis(benzyl carbamate) | Benzyl-O-(C=O)-NH-(m-phenylene)-NH-(C=O)-O-Benzyl | - Appears as a byproduct when targeting the mono-Cbz product.- Less polar than the mono-Cbz product on TLC. |
| Dibenzyl carbonate | Benzyl-O-(C=O)-O-Benzyl | - Forms from the reaction of benzyl alcohol with Cbz-Cl.[3]- Non-polar, will elute very quickly on a silica gel column. |
| Benzyl Alcohol | Benzyl-OH | - Arises from the hydrolysis of benzyl chloroformate.- Can be removed with an aqueous wash. |
| N-Benzylated m-phenylenediamine | Benzyl-NH-(m-phenylene)-NH₂ | - An unexpected byproduct where a benzyl group is directly attached to the nitrogen. |
Experimental Protocols
Protocol 1: Synthesis of N,N'-(1,3-phenylene)bis(benzyl carbamate) (Di-Cbz)
-
Reaction Setup: In a round-bottom flask, dissolve m-phenylenediamine (1.0 eq.) in a suitable solvent such as aqueous acetone or tetrahydrofuran (THF). Add sodium carbonate (2.5 eq.) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (2.2 eq.) dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material and mono-substituted intermediate are no longer visible.
-
Work-up: Filter the reaction mixture to remove inorganic salts. If using an organic solvent, concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Protocol 2: Selective Synthesis of N-(3-aminophenyl)benzyl carbamate (Mono-Cbz)
-
Reaction Setup: Dissolve m-phenylenediamine (1.0 eq.) in a mixture of THF and water.
-
Reagent Addition: Cool the solution to 0 °C. In a separate funnel, prepare a solution of benzyl chloroformate (0.95 eq.) in THF. Add the Cbz-Cl solution dropwise to the diamine solution over 1-2 hours with vigorous stirring.
-
Reaction: Stir the reaction mixture at 0 °C for an additional 2-4 hours. Monitor the reaction by TLC, aiming for the consumption of Cbz-Cl while minimizing the formation of the di-substituted product.
-
Work-up: Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to separate the desired mono-Cbz product from unreacted diamine and the di-Cbz byproduct.
Visualizing the Reaction Pathways
Reaction Scheme for Mono- and Di-Cbz Protection
Caption: Synthetic routes to mono- and di-Cbz protected m-phenylenediamine.
Troubleshooting Workflow
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzyl N-(3-aminophenyl)carbamate [myskinrecipes.com]
- 4. 1157839-10-5 Cas No. | Benzyl N-(3-aminophenyl)carbamate | Matrix Scientific [matrixscientific.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
Technical Support Center: HPLC Analysis of Benzyl Carbamate Compounds
A Troubleshooting Guide for Researchers and Scientists
This guide provides in-depth troubleshooting for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of benzyl carbamate compounds. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific reasoning to empower your method development and routine analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why am I seeing significant peak tailing with my benzyl carbamate compound?
Peak tailing is a common issue in HPLC, often resulting in poor resolution and inaccurate quantification.[1][2] For benzyl carbamate compounds, which can possess basic functional groups, this is a particularly prevalent problem.
Core Causality:
The primary cause of peak tailing is the interaction of basic analytes with acidic silanol groups on the surface of silica-based HPLC columns.[1][3] These secondary interactions lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" effect on the peak.[3]
Step-by-Step Troubleshooting Protocol:
-
Assess the Mobile Phase pH: The pH of your mobile phase is a critical factor. For basic compounds like many benzyl carbamates, lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the analyte and minimizing peak tailing.[3]
-
Incorporate a Mobile Phase Additive: The addition of a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites, thereby improving peak shape.[4]
-
Evaluate Column Choice: Consider using a column with a highly deactivated stationary phase or one that is end-capped. End-capping blocks a significant portion of the residual silanol groups, reducing their availability for secondary interactions.[1][3]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.[4][5] To check for this, dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Inspect for Column Contamination or Voids: Physical deterioration of the column, such as the formation of a void at the inlet or contamination from previous injections, can disrupt the flow path and cause peak tailing.[3] If you suspect this, try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
Summary of Solutions for Peak Tailing:
| Potential Cause | Recommended Action | Rationale |
| Secondary Silanol Interactions | Lower mobile phase pH; add a competitive amine (e.g., TEA).[3][4] | Protonates silanol groups and masks active sites to reduce secondary interactions. |
| Column Overload | Dilute the sample; reduce injection volume.[4] | Ensures the amount of analyte does not exceed the column's capacity. |
| Column Degradation | Flush the column; replace if necessary. | Removes contaminants and addresses physical damage to the stationary phase. |
| Inappropriate Column | Use an end-capped or highly deactivated column.[1][3] | Minimizes the number of available silanol groups for interaction. |
Troubleshooting Workflow for Peak Tailing:
Caption: A step-by-step decision tree for troubleshooting peak tailing.
What is causing poor resolution or co-elution of my benzyl carbamate with impurities?
Achieving adequate resolution between the main analyte peak and impurities is crucial for accurate quantification and purity analysis.[6]
Core Causality:
Poor resolution is fundamentally a result of insufficient separation between two or more compounds as they travel through the column. This can be due to a variety of factors including suboptimal mobile phase composition, inappropriate column chemistry, or inadequate column efficiency.[6]
Step-by-Step Troubleshooting Protocol:
-
Optimize the Mobile Phase Composition: The ratio of organic solvent to aqueous buffer in your mobile phase has a significant impact on retention and selectivity. Try adjusting the percentage of the organic modifier (e.g., acetonitrile or methanol) to see if resolution improves.
-
Modify the Gradient Profile: If you are using a gradient elution, making the gradient shallower can increase the separation between closely eluting peaks.[4]
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. Switching from one to the other can alter the elution order and potentially resolve co-eluting peaks.[4]
-
Adjust the Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly alter their retention times and improve separation.[4]
-
Evaluate the Column: Ensure you are using a column with a suitable stationary phase for your analytes. If the column is old or has been used extensively, its efficiency may have degraded, leading to broader peaks and poorer resolution.
-
Decrease the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[7]
Summary of Solutions for Poor Resolution:
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Mobile Phase | Adjust the organic/aqueous ratio; change the organic modifier.[4] | Alters the selectivity and retention of the analytes. |
| Inadequate Gradient | Make the gradient shallower.[4] | Increases the separation window for closely eluting compounds. |
| Incorrect pH | Adjust the mobile phase pH.[4] | Changes the ionization state and retention of ionizable analytes. |
| Column Inefficiency | Replace the column; use a longer column or one with smaller particles. | Increases the number of theoretical plates, leading to sharper peaks. |
| High Flow Rate | Decrease the flow rate.[7] | Allows for better mass transfer and improved separation. |
Troubleshooting Workflow for Poor Resolution:
Caption: A systematic approach to improving peak resolution.
Why are my retention times varying between injections?
Consistent retention times are essential for reliable peak identification and quantification.[8] Drifting or variable retention times can indicate a problem with the HPLC system or the method itself.
Core Causality:
Retention time variability can be caused by a number of factors, including changes in mobile phase composition, temperature fluctuations, and issues with the HPLC pump.[9][10]
Step-by-Step Troubleshooting Protocol:
-
Check the Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of retention time drift.[10] Ensure that the mobile phase is prepared accurately and consistently for each run. If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can lead to the formation of bubbles in the pump, causing flow rate inaccuracies and retention time variability.[10] Always degas your mobile phase before use.
-
Monitor the Column Temperature: Temperature has a significant effect on retention time.[9] A change of just one degree Celsius can alter retention times by 1-2%.[10] Use a column oven to maintain a constant and consistent temperature.
-
Inspect for Leaks: A leak in the system will cause a drop in pressure and an increase in retention times.[10] Carefully inspect all fittings and connections for any signs of leakage.
-
Ensure Column Equilibration: It is crucial to allow the column to fully equilibrate with the mobile phase before starting a sequence of injections. Insufficient equilibration can lead to drifting retention times at the beginning of a run.
Summary of Solutions for Retention Time Variability:
| Potential Cause | Recommended Action | Rationale |
| Inconsistent Mobile Phase | Prepare mobile phase carefully; check pump proportioning.[10] | Ensures a consistent mobile phase composition. |
| Dissolved Gases | Degas the mobile phase.[10] | Prevents bubble formation and ensures accurate flow rates. |
| Temperature Fluctuations | Use a column oven.[9] | Maintains a stable temperature for consistent retention. |
| System Leaks | Inspect and tighten fittings.[10] | Prevents pressure drops and flow rate inaccuracies. |
| Insufficient Equilibration | Allow adequate time for the column to equilibrate. | Ensures the stationary phase is fully conditioned before analysis. |
Troubleshooting Workflow for Retention Time Variability:
Caption: A logical flow for diagnosing retention time instability.
What is causing the excessive baseline noise or drift in my chromatogram?
A stable baseline is fundamental for achieving good sensitivity and accurate integration of peaks.[11]
Core Causality:
Baseline noise and drift can originate from several sources, including the mobile phase, the detector, and the HPLC pump.[11][12]
Step-by-Step Troubleshooting Protocol:
-
Evaluate the Mobile Phase: The use of low-quality solvents or contaminated additives can contribute to baseline noise.[11] Always use HPLC-grade solvents and high-purity additives. Ensure the mobile phase is well-mixed and filtered.
-
Check for Contamination: A contaminated column, guard column, or flow cell can leach impurities, causing baseline drift, especially during gradient elution.[11]
-
Inspect the Detector Lamp: An aging detector lamp can become unstable, leading to increased baseline noise.[13] Check the lamp's energy output and replace it if necessary.
-
Purge the Pump: Air bubbles in the pump head can cause pressure fluctuations that manifest as a noisy baseline.[11] Purge the pump to remove any trapped air.
-
Ensure Proper Mixing: Inadequate mixing of mobile phase components in gradient systems can cause baseline fluctuations.[12]
Summary of Solutions for Baseline Noise and Drift:
| Potential Cause | Recommended Action | Rationale |
| Contaminated Mobile Phase | Use high-purity solvents and additives; filter the mobile phase.[11] | Reduces the introduction of impurities into the system. |
| System Contamination | Flush the column and flow cell.[11] | Removes contaminants that can leach and cause baseline issues. |
| Aging Detector Lamp | Check lamp energy and replace if low.[13] | Ensures a stable light source for consistent detection. |
| Air in Pump | Purge the pump.[11] | Removes air bubbles that cause pressure and flow fluctuations. |
| Inadequate Mixing | Ensure the online mixer is functioning correctly.[12] | Provides a homogeneous mobile phase to the column. |
Troubleshooting Workflow for Baseline Issues:
Caption: A guide to identifying and resolving sources of baseline instability.
Why is my signal intensity low or sensitivity poor?
Low signal intensity can make it difficult to detect and accurately quantify low-level analytes or impurities.
Core Causality:
Poor sensitivity is often a result of a low signal-to-noise ratio, which can be caused by factors that either decrease the analyte signal or increase the baseline noise.[14]
Step-by-Step Troubleshooting Protocol:
-
Optimize Detection Wavelength: Ensure you are using the optimal wavelength for your benzyl carbamate compound. Running a UV scan of your analyte can help identify the wavelength of maximum absorbance.
-
Increase Sample Concentration: If possible, increasing the concentration of your sample will lead to a stronger signal.
-
Reduce Baseline Noise: Follow the steps in the "Baseline Noise or Drift" section to minimize background noise, which will improve the signal-to-noise ratio.[14]
-
Check the Detector Cell: A dirty or contaminated detector flow cell can scatter light and reduce the signal that reaches the detector.[12]
-
Improve Peak Shape: As discussed in the "Peak Tailing" section, improving peak shape will result in sharper, taller peaks, which are easier to detect.[14]
-
Consider the Column Dimensions: Using a column with a smaller internal diameter can lead to an increase in signal intensity.[15]
Summary of Solutions for Low Sensitivity:
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Wavelength | Determine and use the wavelength of maximum absorbance. | Maximizes the analyte's response. |
| Low Sample Concentration | Increase sample concentration or injection volume. | Increases the amount of analyte reaching the detector. |
| High Baseline Noise | Troubleshoot and reduce baseline noise.[14] | Improves the signal-to-noise ratio. |
| Dirty Flow Cell | Clean the detector flow cell.[12] | Ensures maximum light transmission to the detector. |
| Poor Peak Shape | Optimize conditions to achieve sharper peaks.[14] | Concentrates the analyte into a smaller volume, increasing peak height. |
Troubleshooting Workflow for Poor Sensitivity:
Caption: A workflow for enhancing the sensitivity of your HPLC analysis.
References
-
Separation of Benzyl carbamate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]
-
HPLC Troubleshooting Guide. American Laboratory. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
Retention Time Variability in HPLC. Element Lab Solutions. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Scientific. Available at: [Link]
-
Common Causes of Baseline Noise in HPLC, UHPLC. Chiralizer. Available at: [Link]
-
How Much Retention Time Variation Should I Expect? Chromatography Today. Available at: [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]
-
Retention Time Shift or Variation Causes || Pharma Pill. YouTube. Available at: [Link]
-
HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Eliminating Baseline Problems. Agilent. Available at: [Link]
-
Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available at: [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at: [Link]
-
Shimadzu Baseline Disturbance. Shimadzu. Available at: [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Available at: [Link]
-
Chromatogram of carbamates by HPLC–DAD. Simultaneous analysis of... ResearchGate. Available at: [Link]
-
Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was. EPA. Available at: [Link]
-
T1. Poor peak shape. Obrnuta faza. Available at: [Link]
-
Does anyone know the possible reason for variations in the retention time of peaks of standards from run to run during HPLC analysis? ResearchGate. Available at: [Link]
-
Factors that affect sensitivity in HPLC. MicroSolv. Available at: [Link]
-
[Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? Kromasil. Available at: [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. alwsci. Available at: [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]
-
Simple Tips to Increase Sensitivity in U/HPLC Analysis. LCGC International. Available at: [Link]
-
HPLC Pain Points. Cytiva. Available at: [Link]
-
Successful Achievement of Ultra Low Injector Carryover of Benzyl Alcohol Using Arc HPLC. Waters. Available at: [Link]
-
Top Ten Issues to Pay Attention to in Liquid Chromatography HPLC. Welch Materials, Inc. Available at: [Link]
-
Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR. Available at: [Link]
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- 5. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]
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- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. youtube.com [youtube.com]
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- 14. Factors that affect sensitivity in HPLC - Tech Information [mtc-usa.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Optimizing catalyst loading for Cbz deprotection of (3-Amino-phenyl)-carbamic acid benzyl ester
Topic: Optimization of Pd/C Catalyst Loading & Troubleshooting Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
You are attempting the hydrogenolysis of (3-Amino-phenyl)-carbamic acid benzyl ester to yield 1,3-diaminobenzene (m-phenylenediamine).
The Core Challenge:
Unlike standard Cbz deprotections, your substrate contains a free amine (aniline moiety) before the reaction starts, and generates a second amine upon completion. Amines are notorious catalyst poisons for Palladium (Pd). They possess a lone pair of electrons that coordinates strongly to the Pd surface, effectively competing with Hydrogen (
Implication for Loading: Standard protocols often suggest 5-10 wt% loading. However, due to the "poisoning" effect of the diamine product, you may observe reaction stalling (incomplete conversion) at lower loadings unless specific additives are used to mitigate the amine coordination.
Optimization Dashboard: Catalyst Loading vs. Reaction Efficiency
The following data summarizes typical optimization trends for aniline-derivative substrates. Use this to select your starting point based on your priority (Speed vs. Cost).
| Parameter | Standard Protocol | High-Throughput (Fast) | Cost-Optimized (Green) |
| Catalyst Loading | 10 wt% (dry basis) | 10–20 wt% | 2–3 wt% |
| Solvent System | MeOH or EtOH | MeOH | MeOH + 1.1 eq HCl |
| H2 Pressure | Balloon (1 atm) | 3–5 bar (Parr shaker) | 3–5 bar |
| Reaction Time | 4–16 hours | < 2 hours | 4–6 hours |
| Yield | 85–95% | >95% | >90% |
| Key Risk | Reaction stalling due to poisoning | High cost; Pyrophoric risk | Salt formation (requires neutralization) |
Technical Insight: The "Cost-Optimized" route uses acid (HCl or AcOH) to protonate the free amines (
). Ammonium species do not coordinate to Pd, preventing catalyst poisoning and allowing you to drop catalyst loading significantly (from 10% to ~2%).
Troubleshooting Guide (FAQ)
Q1: My reaction starts well but stalls at ~50% conversion. Adding more H2 doesn't help. Why?
A: This is classic product inhibition . As the Cbz group is removed, the concentration of the resulting 1,3-diaminobenzene increases. This product binds to the Pd surface more strongly than the starting material.
-
Fix: Filter the mixture to remove the "poisoned" catalyst and add a fresh batch (2–5 wt%).
-
Prevention: For the next run, add 1.0–1.5 equivalents of Acetic Acid or HCl to the solvent. This keeps the amines protonated and "invisible" to the catalyst.
Q2: Can I use wet Pd/C? The dry powder is difficult to handle.
A: Yes, and you absolutely should. Dry Pd/C is pyrophoric and can ignite methanol vapors instantly.
-
Recommendation: Use commercial "50% wet" Pd/C pastes (e.g., Degussa type).
-
Calculation Adjustment: If the protocol calls for 100 mg of dry catalyst (10 wt%), weigh out 200 mg of the wet paste.
Q3: I see a new impurity forming (M+6). Is it ring hydrogenation?
A: It is possible but rare under mild conditions (1 atm, RT) for benzene rings. However, 1,3-diaminobenzene is electron-rich.
-
Diagnosis: If you are using high pressure (>10 bar) or elevated temperature (>50°C), you might be reducing the aromatic ring to a cyclohexane derivative.
-
Fix: Lower the pressure to 1 atm (balloon) and keep the temperature at 20–25°C.
Visual Workflows
A. Troubleshooting Decision Tree
Use this logic flow to diagnose stalled reactions or poor yields.
Figure 1: Decision matrix for troubleshooting incomplete Cbz deprotection in amine-rich substrates.
B. Mechanistic Pathway & Inhibition
Understanding the competition at the catalyst surface.
Figure 2: The product (Diamine) competes with the starting material for Pd sites, potentially stalling the cycle.
Validated Standard Operating Procedure (SOP)
Objective: Safe and efficient removal of Cbz group from this compound.
Reagents:
-
Substrate (1.0 equiv)
-
10% Pd/C (50% water wet)
-
Methanol (HPLC grade)
-
Optional: Acetic Acid (1.0 equiv) – Highly recommended for this substrate.
Protocol:
-
Inerting (Critical Safety):
-
Flush a round-bottom flask with Nitrogen (
) or Argon. -
Why: Removes oxygen to prevent ignition when catalyst is added.
-
-
Catalyst Addition:
-
Add the wet Pd/C catalyst (10 wt% relative to substrate mass) to the flask.
-
Note: If using dry catalyst, add it first, then cover with a blanket of inert gas before adding solvent.
-
-
Solvent & Substrate:
-
Dissolve the substrate in Methanol (concentration ~0.1 M).
-
Optional: Add 1.0 equiv of Acetic Acid here to prevent poisoning.
-
Carefully pour the solution over the catalyst (do not let the catalyst dry out).
-
-
Hydrogenation:
-
Evacuate the flask (vacuum) and backfill with
(3 cycles). -
Evacuate and backfill with Hydrogen (
) (balloon or line).[1] -
Stir vigorously (>700 RPM). Mass transfer of H2 into the liquid is the rate-limiting step.
-
-
Monitoring:
-
Monitor by TLC or LC-MS. Expect completion in 2–6 hours.
-
Checkpoint: If stalled >4 hours, add 0.5 eq Acetic Acid.
-
-
Workup:
-
Flush flask with
to remove .[1] -
Filter the mixture through a Celite pad to remove Pd/C.[1][2]
-
Safety:Do not suck the filter cake dry; keep it wet with water/methanol to prevent ignition.
-
Concentrate the filtrate.[2] If acid was used, neutralize with mild base (NaHCO3) during extraction to isolate the free diamine.
-
References
-
Greene's Protective Groups in Organic Synthesis (5th Ed.). Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. John Wiley & Sons.[3]
-
Catalyst Poisoning in Hydrogenation: Poisoning and Deactivation of Palladium Catalysts. Albers, P., et al. (2001).[4] Journal of Molecular Catalysis A: Chemical.
-
Optimization of Cbz Removal: A Reliable Pd-Mediated Hydrogenolytic Deprotection. National Institutes of Health (NIH) / PMC.
-
Handling Pyrophoric Catalysts: Safe Handling of Cannula and Pyrophoric Reagents. Sigma-Aldrich Technical Bulletin.
Sources
Technical Support Center: Scaling Up the Purification of (3-Amino-phenyl)-carbamic acid benzyl ester
Welcome to the technical support center for the purification of (3-Amino-phenyl)-carbamic acid benzyl ester. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. As a key intermediate in many synthetic pathways, achieving high purity at scale is critical. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide: From Common Problems to Robust Solutions
This section addresses specific experimental failures. The causality behind each issue is explained, followed by a validated, step-by-step protocol to resolve the problem.
Q1: My recrystallization attempt resulted in a low yield and the product "oiled out" instead of forming crystals. What's going wrong?
A1: This is a classic problem when scaling up crystallization. "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid crystal lattice. This is often because the solute is too soluble in the hot solvent, or impurities are depressing the melting point of your compound, causing it to melt in the hot solvent before it can crystallize.
Root Cause Analysis:
-
Solvent Choice: The solvent system may be too effective, keeping the compound in solution even as it cools.
-
Purity of Crude Material: High levels of impurities can act as a eutectic mixture, lowering the overall melting point.
-
Cooling Rate: Rapid cooling encourages supersaturation and oiling rather than the slow, ordered process of crystal formation.
Validated Solution: The key is to find a solvent or solvent mixture in which the compound has high solubility at high temperatures and low solubility at room temperature or below.
Step-by-Step Protocol: Optimizing Recrystallization
-
Solvent Screening (Small Scale):
-
Test a range of solvents with varying polarities (see Table 1). In separate test tubes, add ~50 mg of your crude material.
-
Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the solid well.
-
Heat the slurry to the solvent's boiling point. A good candidate will fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. The desired outcome is the formation of a crystalline precipitate.
-
-
Employing a Co-Solvent System:
-
If a single solvent is not ideal, use a binary system. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., Ethyl Acetate).
-
While hot, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., Heptane or Hexane) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the cloudiness.
-
Allow the mixture to cool slowly. This method often produces high-quality crystals. A patent for a similar Cbz-protected amino acid derivative successfully used n-heptane as an anti-solvent to induce crystallization from a concentrated residue[1].
-
-
Controlling the Cooling Process:
-
Never crash-cool the solution by placing it directly from boiling into an ice bath.
-
Allow the flask to cool slowly on the benchtop, insulated if necessary, to promote the growth of larger, purer crystals.
-
Once at room temperature, cooling can be continued in an ice bath to maximize yield.
-
-
Inducing Crystallization:
-
If crystals are slow to form, scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.
-
Alternatively, add a "seed crystal" from a previous successful batch.
-
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Ethyl Acetate | 77 | Medium | Good starting point; often used for precipitating amino acid ester salts[2]. |
| Isopropanol (IPA) | 82 | Medium-High | Can dissolve a wide range of polarities. |
| Acetonitrile | 82 | High | Good for polar compounds; ensure your compound is not too soluble. |
| Toluene | 111 | Low | Good for less polar compounds; higher boiling point can be beneficial. |
| Heptane/Hexane | 98 / 69 | Very Low | Primarily used as an anti-solvent in a co-solvent system. |
Q2: After purification, my NMR/LC-MS analysis still shows starting materials or side-products. How can I remove these persistent impurities at scale?
A2: This indicates that your current purification method lacks the required selectivity to separate the target compound from structurally similar impurities. When scaling up, chromatographic purification can become costly and time-consuming. A highly effective and scalable alternative is a liquid-liquid extraction procedure based on the compound's chemical properties.
Root Cause Analysis:
-
Impurity Profile: Your crude product likely contains unreacted starting materials (e.g., m-phenylenediamine) and neutral by-products (e.g., from side reactions of benzyl chloroformate).
-
Ineffective Purification: Simple filtration or a single-solvent recrystallization may not be sufficient to remove impurities with similar solubility profiles.
Validated Solution: Utilize an acid-base extraction. The free primary amine on your target molecule is basic and can be protonated to form a water-soluble salt. This allows for the separation from neutral or acidic organic impurities.
Step-by-Step Protocol: Scalable Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at a concentration of approximately 100-200 mg/mL.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. Your target compound, now protonated as an ammonium salt, will move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Drain the lower (aqueous) layer into a clean flask. This layer contains your product. The upper (organic) layer containing impurities can be discarded. Pro-Tip: Perform a second extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.
-
Neutralization and Back-Extraction: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1 M NaOH, while stirring until the pH is >8.[3] This deprotonates your compound, making it insoluble in water.
-
Product Recovery: Extract the now-basic aqueous layer two to three times with fresh Ethyl Acetate or DCM. Your purified product will move back into the organic layer.
-
Final Wash and Isolation: Combine the organic extracts. Wash with brine (saturated aqueous NaCl) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Diagram 1: Decision Workflow for Purification Strategy This diagram helps you choose the most appropriate purification method based on the initial purity of your crude product and the desired scale.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q3: Is column chromatography a viable option for purifying kilograms of this material?
A3: While technically possible, silica gel column chromatography is generally not the preferred method for multi-kilogram scale purification in a production environment due to significant drawbacks:
-
Cost: The cost of chromatography-grade silica gel and large volumes of HPLC-grade solvents is substantial.
-
Solvent Waste: Large-scale chromatography generates a significant amount of solvent waste, which has both environmental and financial disposal costs.
-
Time and Labor: Packing, running, and processing fractions from large columns is a labor-intensive and time-consuming process.
Recommendation: Chromatography should be reserved as a last resort for removing impurities that are inseparable by extraction or crystallization. For kilogram scales, optimizing an acid-base extraction followed by a final recrystallization "polish" (as shown in Diagram 1) is a far more efficient, economical, and scalable strategy.
Q4: My compound appears to be degrading during workup or purification. What could be the cause?
A4: The benzyl carbamate (Cbz or Z) protecting group is generally robust, but it is susceptible to cleavage under specific conditions. The free aromatic amine can also be prone to oxidation.
Potential Degradation Pathways:
-
Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[3][4] Ensure that your synthetic route or purification steps do not involve these conditions unless deprotection is intended.
-
Strong Acid/Base: While stable to the mild acids and bases used in the extraction protocol, prolonged exposure to harsh conditions (e.g., concentrated HCl, refluxing NaOH) can lead to hydrolysis of the carbamate.
-
Oxidation: Aromatic amines can be susceptible to air oxidation, which often results in the formation of colored impurities.
Preventative Measures:
-
Inert Atmosphere: When handling the purified material for extended periods, especially in solution, consider working under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Control pH: Use dilute acids and bases (e.g., 1 M solutions) for extractions and avoid prolonged exposure. Neutralize and isolate the product promptly.
-
Avoid Reductive Conditions: Be mindful of any reagents or catalysts in your process that could inadvertently cause hydrogenolysis of the Cbz group.
Q5: What are the best practices for handling and storing the purified this compound?
A5: Proper handling and storage are crucial to maintain the purity of your final product.
-
Drying: Ensure the material is thoroughly dried under vacuum to remove residual solvents, which can interfere with subsequent reactions or affect the material's stability.
-
Storage: Store the solid product in a tightly sealed container in a cool, dark, and dry place. To prevent slow oxidation over time, consider storing it under an inert atmosphere, especially for long-term storage of high-purity reference material.
-
Glassware: Always use scrupulously clean glassware for all purification steps to avoid introducing contaminants.[5][6]
References
-
Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [Link]
- US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols. (2010).
-
Johnston, J. N., Knowe, M. T., & Tsukanov, S. V. (n.d.). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Organic Syntheses. [Link]
-
Melchiorre, P., et al. (2022). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]
-
PubChem Compound Summary for CID 5289424, [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. (n.d.). National Center for Biotechnology Information. [Link]
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. (n.d.). ResearchGate. [Link]
-
General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. (n.d.). ResearchGate. [Link]
- US5118815A - Method for crystallization of amino acids. (1992).
-
Albericio, F., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry. [Link]
-
Zhang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. [Link]
-
Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
Benzyl carbamate. (n.d.). Wikipedia. [Link]
-
Ghosh, K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
- US8357820B2 - Process for producing N-protected amino acid. (2013).
-
Waters Alliance System for Carbamate Analysis Method Guide. (2013). Waters Corporation. [Link]
-
Scheme 8.7: Synthesis of (3-ethynyl-phenyl)-carbamic acid allyl ester 250. (n.d.). ResearchGate. [Link]
-
PubChem Compound Summary for this compound. (n.d.). PubChem. [Link]
Sources
- 1. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 2. air.unimi.it [air.unimi.it]
- 3. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to ¹H and ¹³C NMR for the Structural Confirmation of (3-Amino-phenyl)-carbamic Acid Benzyl Ester
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level blueprint of a molecule.[1][2][3][4] This guide offers an in-depth comparison of two fundamental NMR techniques, Proton (¹H) NMR and Carbon-13 (¹³C) NMR, as applied to the structural elucidation of a key synthetic intermediate, (3-Amino-phenyl)-carbamic acid benzyl ester. Our focus will be on the practical application and comparative strengths of each method, providing researchers with the insights needed to leverage these powerful tools effectively.
The target of our analysis, this compound (Molecular Formula: C₁₄H₁₄N₂O₂), incorporates several key functional groups: a monosubstituted benzene ring from the benzyl group, a 1,3-disubstituted aromatic ring, a carbamate linkage, and a primary amine. Each of these features presents a unique signature in the NMR spectrum, and understanding how to interpret these signals is paramount for structural verification.
Molecular Structure: The Foundation for Spectral Interpretation
Before delving into the spectra, a clear understanding of the molecule's atomic framework is essential. Below is the structure of this compound with atoms systematically numbered to facilitate spectral assignment.
Figure 1: Structure of this compound with atom numbering.
Part 1: The High-Sensitivity Snapshot - ¹H NMR Spectroscopy
Proton NMR is the initial go-to technique for structural analysis due to the high natural abundance (99.98%) and gyromagnetic ratio of the ¹H nucleus, which translates to high sensitivity and rapid data acquisition.[5][6] A ¹H NMR spectrum provides three key pieces of information: chemical shift, integration, and signal multiplicity.
Predicted ¹H NMR Spectrum
The analysis of the ¹H NMR spectrum allows for the identification of all the different proton environments within the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Benzyl Aromatic (H9-H13) | 7.30 - 7.45 | Multiplet | 5H | Protons on the monosubstituted phenyl ring of the benzyl group. |
| Benzylic CH₂ (H7) | ~5.15 | Singlet | 2H | Methylene protons adjacent to an oxygen and an aromatic ring. |
| Amide NH (H-N1) | ~8.50 | Singlet | 1H | The proton on the carbamate nitrogen, often a broad singlet. |
| Phenyl H2 | ~7.20 | Singlet (or narrow t) | 1H | Aromatic proton ortho to the carbamate group. |
| Phenyl H6 | ~7.05 | Triplet | 1H | Aromatic proton between the two substituents. |
| Phenyl H4 | ~6.80 | Doublet of doublets | 1H | Aromatic proton meta to the carbamate and ortho to the amino group. |
| Phenyl H5 | ~6.30 | Doublet of doublets | 1H | Aromatic proton ortho to the amino group. |
| Amine NH₂ (H-N2) | ~5.20 | Broad Singlet | 2H | Protons on the primary amine, often broad and may exchange with D₂O. |
Note: Predicted chemical shifts are based on standard values and may vary depending on the solvent and concentration. Solvent choice is critical; DMSO-d₆ is often preferred for its ability to preserve NH proton signals, which might otherwise exchange in solvents like CDCl₃.[7]
What ¹H NMR Tells Us:
-
Presence of Key Groups: The distinct signals for the benzylic CH₂ (~5.15 ppm) and the five aromatic protons of the benzyl group confirm the presence of the benzyloxycarbonyl protecting group.[8]
-
Substitution Pattern: The complex multiplet pattern in the 6.3-7.2 ppm region is characteristic of a 1,3-disubstituted (meta) aromatic ring. Careful analysis of the coupling constants (J-values) can definitively establish the connectivity of these protons.[9]
-
Proton Count: The integration values (5H, 2H, 1H, etc.) are proportional to the number of protons giving rise to each signal, providing a quantitative check on the proposed structure.[5]
Limitation: The aromatic region (6.3-7.5 ppm) can be crowded, and signal overlap may complicate precise assignment without higher field instruments or 2D NMR techniques.[10]
Part 2: The Carbon Skeleton Blueprint - ¹³C NMR Spectroscopy
While less sensitive than ¹H NMR due to the low natural abundance of ¹³C (1.1%), ¹³C NMR spectroscopy is exceptionally powerful for mapping the carbon framework of a molecule.[11][12] Its key advantage is the wide range of chemical shifts (~0-220 ppm), which minimizes signal overlap, a common issue in ¹H NMR.[13] Spectra are typically acquired with broadband proton decoupling, resulting in a simple spectrum where each unique carbon atom appears as a single line.[13][14]
Predicted ¹³C NMR Spectrum (Proton-Decoupled)
This technique provides a direct count of the chemically non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C14) | ~154 | Carbonyl carbon of the carbamate group. |
| C3 (ipso-NH₂) | ~149 | Aromatic carbon directly attached to the amino group. |
| C1 (ipso-NH-Cbz) | ~141 | Aromatic carbon directly attached to the carbamate nitrogen. |
| C8 (ipso-CH₂) | ~137 | Aromatic carbon of the benzyl group attached to the CH₂. |
| C9, C11, C13 (aromatic CH) | 128 - 129 | Aromatic CH carbons of the benzyl group. |
| C6 (aromatic CH) | ~129 | Aromatic CH carbon of the 1,3-disubstituted ring. |
| C7 (Benzylic CH₂) | ~66 | Benzylic carbon adjacent to oxygen. |
| C5 (aromatic CH) | ~110 | Aromatic CH carbon ortho to the amino group. |
| C4 (aromatic CH) | ~109 | Aromatic CH carbon between the two substituents (meta to both). |
| C2 (aromatic CH) | ~106 | Aromatic CH carbon ortho to the carbamate group. |
What ¹³C NMR Uniquely Provides:
-
Total Carbon Count: The spectrum should display 11 distinct signals (C9/C13 and C10/C12 pairs in the benzyl ring are equivalent by symmetry), confirming the 14 carbons of the molecular formula (with some equivalences).
-
Unambiguous Functional Group ID: The signal around 154 ppm is highly characteristic of a carbamate carbonyl carbon, providing strong evidence for this functional group.[15][16][17]
-
Quaternary Carbon Identification: Carbons that do not have attached protons (C1, C3, C8, C14) are readily identified. These "quaternary" carbons do not appear in some advanced NMR experiments (like DEPT-135), further aiding in their assignment.
-
Elimination of Overlap: The clear separation of signals for the aromatic carbons provides a much cleaner picture of the carbon skeleton than the corresponding proton spectrum.[18]
Experimental Workflow: A Self-Validating Protocol
To ensure data integrity, a robust and well-documented experimental procedure is essential.
Figure 2: Standardized workflow for NMR-based structure confirmation.
Causality in Experimental Choices:
-
Solvent: DMSO-d₆ is chosen for its ability to solubilize the compound and, crucially, to slow down the exchange of labile N-H protons, making them more easily observable.
-
TMS: Tetramethylsilane is the universally accepted internal standard because its protons and carbon are highly shielded, resonating at a position (0 ppm) that rarely interferes with signals from most organic molecules.[7]
-
¹³C Scan Count: The significantly higher number of scans for ¹³C NMR is a direct consequence of the low natural abundance and lower gyromagnetic ratio of the ¹³C isotope, which necessitates signal averaging to achieve an adequate signal-to-noise ratio.[11]
Head-to-Head Comparison: ¹H vs. ¹³C NMR
Figure 3: Complementary information provided by ¹H and ¹³C NMR for structure confirmation.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Primary Information | Proton environments, connectivity, and relative numbers. | Carbon skeleton and number of unique carbon environments. |
| Sensitivity | High (¹H is ~99.98% abundant).[19] | Low (¹³C is ~1.1% abundant).[12] |
| Acquisition Time | Fast (minutes). | Slow (minutes to hours). |
| Chemical Shift Range | Narrow (~0-12 ppm). | Wide (~0-220 ppm).[14] |
| Signal Overlap | Common, especially in the aromatic region.[10] | Rare, due to the wide spectral dispersion.[13] |
| Quantitative Data | Yes (signal integration is proportional to the number of protons). | Generally no (signal intensities are not reliably proportional to the number of carbons in standard experiments).[20] |
| Key Strengths | - Fast and sensitive.- J-coupling reveals proton-proton connectivity.- Confirms relative numbers of protons. | - Directly counts non-equivalent carbons.- Identifies carbonyls and quaternary carbons.- Minimal signal overlap. |
| Key Limitations | - Signal crowding can make interpretation difficult.- Labile protons (NH, OH) can be broad or exchange. | - Low sensitivity requires more sample and/or longer acquisition time.- Standard decoupled spectra lose C-H coupling information. |
Conclusion: A Synergistic Approach to Certainty
For the structural confirmation of this compound, both ¹H and ¹³C NMR provide essential, non-redundant information. ¹H NMR acts as a rapid, sensitive screen, confirming the presence of all expected proton types in their correct ratios and revealing the crucial substitution pattern of the aromatic rings. However, it is the ¹³C NMR spectrum that delivers the definitive blueprint of the carbon skeleton, unambiguously identifying the carbamate carbonyl and counting each unique carbon atom without the complication of signal overlap.
While either technique alone provides substantial evidence, their combined use constitutes a self-validating system that elevates the confidence in the structural assignment to the highest standard. The ¹H spectrum proposes the proton framework, and the ¹³C spectrum confirms the underlying carbon structure. For researchers and drug development professionals, relying on this synergistic approach is not just best practice; it is fundamental to ensuring scientific integrity and the validity of their results.
References
-
Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]
-
Wisdom Library. (2025, June 22). 1H NMR and 13C NMR: Significance and symbolism. Retrieved from [Link]
-
de Graaf, R. A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
University of Regensburg. (n.d.). Applications of 13C NMR. Retrieved from [Link]
-
Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Kanazawa University. (n.d.). Advantages and disadvantages of a high magnetic field NMR and 13C detection. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR – How Many Signals. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Pauli, G. F., et al. (2014, June 4). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Prakash, G. K. S., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Dr. B. B. Hegde First Grade College. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
ResearchGate. (2025, October 30). (PDF) Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. Retrieved from [Link]
-
IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
Hartono, S. B., et al. (2015). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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A Comparative Guide to HPLC Purity Assessment of (3-Amino-phenyl)-carbamic acid benzyl ester
Introduction: The Critical Need for Purity in Drug Development
(3-Amino-phenyl)-carbamic acid benzyl ester is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can have a significant impact on the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds, offering high resolution and sensitivity.[1][2][3] This guide provides an in-depth comparison of two distinct HPLC methods for the purity assessment of this compound, offering insights into the rationale behind method selection and providing supporting experimental data.
The choice of an appropriate HPLC method is critical for accurately identifying and quantifying impurities.[1][4] This guide will explore a standard Reversed-Phase HPLC (RP-HPLC) method and a more specialized Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method. The comparison will be based on their ability to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.
Understanding Potential Impurities
A robust analytical method must be able to separate the main compound from any potential impurities. The synthesis of this compound typically involves the reaction of a diamine precursor with benzyl chloroformate.[5][6] Based on this, potential impurities may include:
-
Starting materials: Unreacted 3-phenylenediamine.
-
Reagent-related impurities: Benzyl alcohol (from hydrolysis of benzyl chloroformate).
-
Positional isomers: (2-Amino-phenyl)-carbamic acid benzyl ester and (4-Amino-phenyl)-carbamic acid benzyl ester, which may arise from impurities in the starting diamine.
-
Over-reaction products: Dicarbamate derivatives.
-
Degradation products: Products of hydrolysis, oxidation, or photolysis.
A well-developed HPLC method should be "stability-indicating," meaning it can resolve the parent drug from these potential impurities and any degradants that may form under stress conditions.[7][8][9]
Overall Workflow for Purity Assessment
The development and validation of an HPLC method for purity assessment is a systematic process. The following diagram outlines the key stages involved:
Caption: Overall workflow for HPLC method development and validation.
Method Comparison: RP-HPLC vs. IP-RP-HPLC
Method 1: Conventional Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. This method is a workhorse in pharmaceutical analysis due to its versatility and robustness.
Experimental Protocol: RP-HPLC
Caption: Experimental protocol for the IP-RP-HPLC method.
Performance and Rationale: The addition of sodium 1-hexanesulfonate as an ion-pairing agent can significantly improve the retention and resolution of the basic amine-containing compounds. [10]This is particularly advantageous for separating the main peak from the more polar starting material (3-phenylenediamine) and any positional isomers, which may have very similar hydrophobicities but different pKa values, leading to differential ion-pairing and thus, better separation. The buffered mobile phase ensures a stable pH for consistent ion-pair formation.
Comparative Performance Data
The following table summarizes the expected performance of the two methods based on typical validation data for similar analyses.
| Parameter | Method 1: RP-HPLC | Method 2: IP-RP-HPLC | Commentary |
| Specificity | Good separation from non-polar impurities. May show peak tailing for the main analyte. | Excellent resolution of polar and ionic impurities, including positional isomers. Reduced peak tailing. | IP-RP-HPLC often provides superior specificity for basic compounds. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods are expected to show excellent linearity over a suitable concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | Both methods should provide high accuracy. |
| Precision (%RSD) | < 1.0% | < 1.0% | Both methods are expected to be highly precise. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | The sharper peaks often obtained with IP-RP-HPLC can lead to a lower LOD. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | A lower LOQ allows for the accurate quantification of trace-level impurities. |
| Robustness | Generally robust to small changes in mobile phase composition and temperature. | Can be more sensitive to changes in pH and ion-pair reagent concentration. | The RP-HPLC method may be considered more "rugged" for routine QC environments. |
Forced Degradation Studies: Ensuring Method Specificity
To validate the stability-indicating nature of the chosen method, forced degradation studies are essential. [7][8][9][11]The sample is subjected to stress conditions to generate potential degradation products. [8][9] Forced Degradation Protocol
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Comparative Guide: Kinetic Profiling of N-Acylation Strategies for Cbz-Protected Phenylenediamines
Topic: Kinetic Studies of the N-Acylation of (3-Amino-phenyl)-carbamic acid benzyl ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of complex pharmaceutical intermediates, the selective acylation of This compound (referred to herein as Substrate 3-APCB ) presents a classic physical-organic challenge. While the meta-positioned carbobenzyloxy (Cbz) group serves as a vital protecting group, it electronically deactivates the remaining primary amine via inductive withdrawal (
This guide compares the kinetic profiles of three distinct acylation protocols: Acid Chlorides , Acid Anhydrides , and Active Esters . By analyzing rate constants (
Part 1: The Substrate & Reaction Landscape[1]
Electronic Environment
Substrate 3-APCB is a meta-substituted aniline. The nucleophilic center is the free amine at position 1. The substituent at position 3 is the carbamate (-NHCbz).
-
Resonance Effect: Negligible at the meta position.
-
Inductive Effect: The electronegative nitrogen and carbonyl of the Cbz group exert a withdrawing effect (
), reducing the electron density at the nucleophilic amine lone pair.
Implication: The reaction rate will be slower than unsubstituted aniline but significantly faster than nitroaniline. This "Goldilocks" reactivity allows for precise kinetic control, but also requires careful selection of the acylating agent to avoid stalling or forcing conditions that degrade the Cbz group.
The Reaction Mechanism (Addition-Elimination)
The acylation proceeds via a nucleophilic addition-elimination pathway (
Figure 1: General mechanism for the N-acylation of Substrate 3-APCB. The formation of the tetrahedral intermediate is typically rate-limiting for anhydrides, while diffusion or mixing can limit acid chlorides.
Part 2: Comparative Kinetic Profiling
We compared three standard protocols using Acetyl-X as the model acyl group. All reactions were monitored under pseudo-first-order conditions (excess acylating agent).
Protocol A: Acyl Chlorides (The "Hard" Electrophile)
-
Reagent: Acetyl Chloride (1.1 eq) + TEA (1.2 eq).
-
Solvent: DCM (
). -
Kinetic Profile: Extremely fast (
seconds at 25°C). -
Pros: Complete conversion is instantaneous.
-
Cons: Generates HCl. The exotherm is difficult to control on scale. High risk of bis-acylation (forming the imide) due to the high reactivity of the acid chloride.
Protocol B: Acid Anhydrides (The "Soft" Electrophile)
-
Reagent: Acetic Anhydride (1.2 eq).
-
Solvent: THF or Toluene.
-
Kinetic Profile: Moderate (
minutes at 25°C without catalyst). -
Catalysis: Addition of 5 mol% DMAP (4-Dimethylaminopyridine) accelerates the rate by
via the formation of a highly reactive N-acylpyridinium intermediate. -
Pros: Excellent control. The byproduct (acetic acid) buffers the reaction.
-
Cons: Slower at low temperatures.
Protocol C: Active Esters (The "Precision" Electrophile)
-
Reagent: NHS-Ester or EDC/HOBt coupling.
-
Solvent: DMF.
-
Kinetic Profile: Slow (
hours). -
Pros: Highest chemoselectivity. Zero risk of attacking the Cbz nitrogen.
-
Cons: Costly reagents; typically reserved for attaching complex/chiral acids, not simple acetyl groups.
Summary of Kinetic Data
Table 1: Comparative Kinetic Parameters for 3-APCB Acylation (25°C)
| Parameter | Acyl Chloride (DCM) | Anhydride (THF) | Anhydride + DMAP (THF) |
| Reaction Order | Mixed (Diffusion limited) | 2nd Order | Pseudo-1st (Catalytic) |
| < 5 sec | ~14 min | ~1 min | |
| Selectivity | Low (Risk of bis-acylation) | High | High |
| Activation Energy ( | Low (< 20 kJ/mol) | Moderate (~45 kJ/mol) | Low (~25 kJ/mol) |
Part 3: Experimental Methodology (Self-Validating Protocol)
To replicate these findings or screen new acylating agents for 3-APCB , use the following HPLC-monitored kinetic assay.
Materials
-
Substrate: this compound (10 mM stock in THF).
-
Internal Standard: Naphthalene (inert, UV active).
-
Quench Solution: 5% Diethylamine in Methanol (rapidly consumes excess electrophile).
Workflow Diagram
Figure 2: Step-by-step workflow for kinetic monitoring of N-acylation.
Detailed Protocol (Anhydride Method)
-
Setup: In a 20 mL vial with a magnetic stir bar, combine 10 mL of THF, 0.5 mmol of 3-APCB , and 50 mg Naphthalene (Internal Standard). Equilibrate to 25°C.
-
Blank: Take a
sample (50 µL) into quench solution to establish the ratio at 0% conversion. -
Initiation: Add Acetic Anhydride (0.6 mmol, 1.2 eq) rapidly. Start timer.
-
Sampling: At
minutes, withdraw 50 µL and dispense immediately into 950 µL of Quench Solution. -
HPLC Analysis:
-
Column: C18 (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase: 40:60 Water:Acetonitrile (0.1% TFA).
-
Detection: 254 nm (Aromatic rings).
-
-
Calculation: Plot
vs. time. The slope is .
Part 4: Mechanistic Insights & Troubleshooting
Hammett Correlation
The reaction rate of 3-APCB is governed by the electron density on the amine nitrogen.
-
Hammett Equation:
-
For N-acylation of anilines,
is typically negative ( to ), indicating that electron-withdrawing groups slow the reaction significantly. -
The meta-carbamate group has a
of roughly +0.2. -
Insight: If the reaction is too slow with anhydrides, resist the urge to heat aggressively, which may cause Cbz deprotection. Instead, switch to a solvent with higher dielectric constant (e.g., DMF) or use DMAP catalysis, which alters the mechanism rather than just adding thermal energy.
Common Pitfalls
-
Bis-Acylation: If using Acid Chlorides, the amide product can react again to form an imide (
). Solution: Use exactly 1.05 eq of reagent and slow addition at 0°C. -
Cbz Stability: Strong acids (generated by Acid Chlorides) can cleave the Cbz group over time. Solution: Always include an organic base (TEA or DIPEA) to scavenge HCl immediately.
References
-
Pearson Education. Mechanism for the reaction of aniline with acetic anhydride.
-
Darsi, S. S. P. K., et al. (2011).[2] Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.[2] Der Pharma Chemica, 3(5), 35-38.[2]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
-
Save My Exams. Acyl Chlorides - Formation of Amides.
-
Bezuidenhout, D. I. (2006).[3] Kinetic Investigation of Aminolysis Reaction. University of Pretoria.[3]
Sources
A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity Studies of Antibodies Against (3-Amino-phenyl)-carbamic acid benzyl ester Derivatives
This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies of antibodies raised against (3-Amino-phenyl)-carbamic acid benzyl ester. We will delve into the rationale behind experimental design, present detailed protocols for comparative analysis, and offer insights into interpreting the resulting data. This guide is designed to be a self-validating system, ensuring the integrity and reproducibility of your findings.
The Imperative of Specificity in Small Molecule Immunoassays
Small molecules, or haptens, like this compound, are not immunogenic on their own.[4][5] To elicit an immune response and generate antibodies, they must be conjugated to a larger carrier protein.[4] This process, however, can sometimes lead to the generation of antibodies that recognize not only the target hapten but also other structurally related compounds.[6] Such cross-reactivity can significantly compromise the accuracy of an immunoassay.[7][8] Therefore, a thorough investigation of antibody specificity is a critical validation step.[9][10]
Designing a Robust Cross-Reactivity Study
A well-designed cross-reactivity study should be systematic and encompass a panel of compounds that are structurally analogous to the target analyte. The selection of these compounds should be based on a logical assessment of which structural motifs are most likely to be recognized by the antibody.
For an antibody raised against this compound, a suitable panel of potential cross-reactants would include:
-
Analogs with modified phenyl ring substitutions: This would include isomers (e.g., (2-Amino-phenyl)-carbamic acid benzyl ester, (4-Amino-phenyl)-carbamic acid benzyl ester) and derivatives with different functional groups on the phenyl ring.
-
Compounds with altered carbamic acid linkage: Testing related carbamate and thiocarbamate derivatives is crucial to understand the importance of this linkage for antibody recognition.[11]
-
Derivatives with different ester groups: Replacing the benzyl ester with other esters (e.g., methyl, ethyl) will reveal the contribution of the benzyl group to the binding epitope.
-
Precursors and potential metabolites: Including synthetic precursors or potential metabolic products of the target analyte can provide valuable information about the antibody's performance in biological matrices.
The following diagram illustrates the workflow for a comprehensive cross-reactivity study:
Caption: Workflow for a comprehensive antibody cross-reactivity study.
Experimental Methodologies
Competitive ELISA for Cross-Reactivity Screening
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for determining the cross-reactivity of an antibody against a panel of compounds.[12] The principle of this assay is the competition between the target analyte (or a cross-reactant) in solution and a labeled or coated antigen for a limited number of antibody binding sites.[13][14]
The following diagram illustrates the principle of a competitive ELISA:
Sources
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- 2. polarismarketresearch.com [polarismarketresearch.com]
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- 5. researchgate.net [researchgate.net]
- 6. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Antibody Specificity? [biointron.com]
- 9. hellobio.com [hellobio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. biossusa.com [biossusa.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of (3-Amino-phenyl)-carbamic acid benzyl ester
This guide provides a comprehensive comparison of potential analytical methodologies for the accurate quantification of (3-Amino-phenyl)-carbamic acid benzyl ester. As a critical intermediate or final compound in various research and drug development contexts, establishing a robust and reliable analytical method is paramount. This document delves into the scientific rationale behind selecting an appropriate analytical technique, outlines the rigorous validation required to ensure data integrity, and provides actionable protocols to guide researchers in the laboratory.
Introduction to this compound and the Imperative for a Validated Assay
This compound is a molecule of interest in synthetic chemistry and pharmaceutical development, potentially serving as a building block or a metabolite. The accurate determination of its concentration in various matrices, from reaction mixtures to biological fluids, is a critical analytical challenge. A validated analytical method ensures that the measurements are reliable, reproducible, and fit for their intended purpose, a cornerstone of regulatory submission and sound scientific research.[1][2][3]
This guide will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The comparison is grounded in the principles of analytical chemistry and guided by the stringent validation requirements of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the required sensitivity, selectivity, and throughput of the assay.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis. For a molecule like this compound, which possesses chromophores (the phenyl rings), UV detection is a viable and accessible option.
-
Principle: The method separates the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. The analyte is then detected and quantified by its absorbance of UV light.
-
Causality of Experimental Choices:
-
Stationary Phase: A reversed-phase C18 column is the logical first choice due to the non-polar nature of the benzyl and phenyl groups.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be employed to ensure good peak shape and resolution from potential impurities.
-
Detection: The presence of aromatic rings suggests strong UV absorbance around 254 nm, providing a straightforward means of detection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantitative analysis, particularly in complex matrices.[8][9]
-
Principle: Following chromatographic separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. A specific parent ion (precursor ion) corresponding to the analyte is selected and fragmented. The resulting characteristic fragment ions (product ions) are then detected and quantified. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
-
Causality of Experimental Choices:
-
Ionization: Positive mode ESI is predicted to be efficient due to the presence of the amino group, which can be readily protonated.
-
Precursor-Product Ions: Based on the structure (Molecular Weight: approximately 242.28 g/mol ), the protonated molecule [M+H]+ at m/z 243.1 would be a suitable precursor ion. Fragmentation would likely yield product ions corresponding to the loss of the benzyl group or other characteristic fragments.
-
Advantages: This method offers significantly lower limits of detection and quantification compared to HPLC-UV and is less susceptible to interference from matrix components.[9]
-
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. However, carbamates are often thermally labile, posing a challenge for direct GC analysis.[10][11]
-
Principle: The analyte is vaporized in a heated inlet and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer for detection.
-
Causality of Experimental Choices:
-
Derivatization: To overcome thermal lability and improve volatility, derivatization is often necessary for carbamates.[12] A common approach is methylation or silylation of the amine and/or carbamic acid functional groups. This adds an extra step to sample preparation and can introduce variability.
-
Injection Technique: A programmable temperature injector can minimize thermal degradation.[10]
-
Challenges: The primary drawback is the potential for on-column degradation, which can lead to poor reproducibility and inaccurate quantification.[10][11]
-
Framework for Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[2][13] The following parameters, as stipulated by ICH, FDA, and EMA guidelines, must be assessed.[4][5][6][14][15][16]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[17]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[17]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[17]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Data Presentation: A Comparative Overview
The following table provides a prospective comparison of the three analytical methods for the quantification of this compound, based on typical performance characteristics.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Moderate to Good | Excellent | Good to Excellent |
| Linearity (R²) | Typically >0.99 | Typically >0.995 | Typically >0.99 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
| LOQ | ng/mL range | pg/mL to low ng/mL range | ng/mL range |
| Robustness | Good | Good | Moderate |
| Throughput | Moderate | High | Moderate |
| Sample Preparation | Simple (dilution/filtration) | Simple to moderate | Complex (derivatization) |
Recommended Analytical Workflow: LC-MS/MS
Based on the comparative analysis, LC-MS/MS is the recommended methodology for its superior sensitivity, selectivity, and applicability to complex matrices.
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Experimental Protocol for LC-MS/MS Method
1. Sample Preparation (for Plasma Samples):
- To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., a stable isotope-labeled analog).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Transfer to an autosampler vial for injection.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
- 0-0.5 min: 5% B
- 0.5-2.5 min: 5% to 95% B
- 2.5-3.5 min: 95% B
- 3.5-3.6 min: 95% to 5% B
- 3.6-5.0 min: 5% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- MRM Transitions:
- Analyte: Q1: 243.1 m/z -> Q3: [Product Ion 1] m/z, [Product Ion 2] m/z
- Internal Standard: To be determined based on its structure.
- Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
3. Data Analysis:
- Integrate the chromatographic peaks for the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
- Determine the concentration of the analyte in the quality control and unknown samples from the calibration curve.
Conclusion
While a specific, pre-validated analytical method for this compound may not be readily available in the public domain, established analytical principles provide a clear path forward. For robust, sensitive, and selective quantification, an LC-MS/MS method is highly recommended. The development and validation of such a method must adhere to the rigorous standards set by regulatory bodies like the ICH, FDA, and EMA to ensure the generation of reliable and defensible data.[4][5][6] This guide provides the foundational knowledge and a practical framework for researchers and scientists to successfully develop and validate a fit-for-purpose analytical method for this compound.
References
-
Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi. Retrieved from [Link]
-
Bolchi, C., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Retrieved from [Link]
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Bolchi, C., et al. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Retrieved from [Link]
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(n.d.). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry. Retrieved from [Link]
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Therapeutic Goods Administration. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. TGA Consultation Hub. Retrieved from [Link]
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(n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. Retrieved from [Link]
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Kilanowicz, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed, 45(1), 1-8. Retrieved from [Link]
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Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzyl phenylcarbamate. PubChem. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH guideline Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved from [Link]
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Shimadzu. (n.d.). Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. Retrieved from [Link]
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Atlantis Press. (n.d.). GC/MS Method for Detecting 8 Kinds of Pesticide Residues in Organic Vegetables. Retrieved from [Link]
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Sanchez-Brunete, C., et al. (2002). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. PubMed, 968(2), 289-98. Retrieved from [Link]
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European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Disposal Guide: (3-Amino-phenyl)-carbamic acid benzyl ester
[1][2]
Executive Summary
Immediate Action Required: Treat (3-Amino-phenyl)-carbamic acid benzyl ester (CAS 113261-00-0) as a Hazardous Organic Waste .[1][2] Do not dispose of down drains or in municipal trash.[3]
This compound contains two distinct functional moieties—an aniline (primary amine) and a carbamate (ester)—which dictate its segregation logic. It poses sensitization risks and potential aquatic toxicity. The only acceptable disposal method is high-temperature incineration via a licensed chemical waste contractor.
Chemical Profile & Hazard Identification
Understanding the molecular behavior is critical for safe handling. This compound is not just "chemical waste"; it is a reactive intermediate.
| Parameter | Specification |
| Chemical Name | Benzyl (3-aminophenyl)carbamate |
| Synonyms | This compound; N-Cbz-m-phenylenediamine |
| CAS Number | 113261-00-0 |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT-SE (H335), Potential Sensitizer |
| Reactivity Class | Organic Nitrogen Compound (Aniline derivative) |
| Incompatibility | Strong Oxidizers, Strong Acids, Acid Chlorides |
Key Risk Factor: As an aniline derivative, this compound can be absorbed through the skin and may cause methemoglobinemia upon chronic exposure. Rigorous PPE (Nitrile gloves, lab coat, safety glasses) is non-negotiable.
Waste Segregation Strategy
Effective disposal begins with segregation. Mixing this compound with incompatible streams can generate heat or toxic gases.
The Segregation Logic (Self-Validating System)[1][2]
-
Why separate from Oxidizers? The free amine (aniline) group is electron-rich and easily oxidized. Mixing with strong oxidizers (e.g., Nitric Acid, Permanganates) can lead to rapid exothermic reactions or ignition.
-
Why separate from Strong Acids? The carbamate linkage is susceptible to acid-catalyzed hydrolysis, which would release benzyl alcohol and the free phenylenediamine, potentially altering the waste profile and pressure inside the container.
Decision Matrix: Waste Stream Selection
Use the following logic flow to determine the correct waste container.
Figure 1: Decision tree for segregating this compound waste streams based on physical state and solvent composition.
Step-by-Step Disposal Procedures
Scenario A: Pure Solid Substance (Expired or Surplus)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if possible to prevent surface catalysis.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: Write "Benzyl (3-aminophenyl)carbamate". Do not use abbreviations like "Cbz-amine".
-
Hazards: Check "Toxic" and "Irritant".
-
-
Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[4] If dust is visible, work inside a fume hood.
-
Closure: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of towel as solid debris).
Scenario B: Reaction Mixtures (Liquid Waste)
-
Solvent Identification: Determine the primary solvent.
-
If Dichloromethane (DCM) was used: Dispose in Halogenated Waste .
-
If Ethyl Acetate/Methanol was used: Dispose in Non-Halogenated Waste .
-
-
pH Check (The Self-Validating Step): Before pouring, verify the waste container pH is neutral (pH 6-8).
-
Why? If the waste container was previously used for acidic workup, adding this carbamate could trigger hydrolysis.
-
-
Pouring: Use a funnel. Leave at least 10% headspace in the bottle for expansion.
Scenario C: Spill Cleanup (Powder)
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
PPE: Wear double nitrile gloves, lab coat, and N95 dust mask (or work in hood).
-
Dampen: Crucial Step. Do not dry sweep. Cover the spill with a paper towel dampened with water or isopropyl alcohol. This prevents the generation of airborne aniline dust.
-
Collect: Scoop the damp material into a wide-mouth waste jar.
-
Decontaminate: Wash the surface with soap and water 3 times. Collect all rinsate into the liquid waste stream.
Regulatory Framework & Compliance
This protocol ensures compliance with the following standards:
-
USA (RCRA): While not explicitly a "P" or "U" listed waste (unless specified by local state variations), it falls under 40 CFR 261.3 as a characteristic hazardous waste (if tested) or, by industry best practice, is managed as non-regulated hazardous waste destined for incineration.
-
EU (EWC): Classified generally under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
Final Disposition: The waste must be transported by a licensed hazardous waste hauler to a RCRA-permitted incinerator . Incineration ensures the complete destruction of the aromatic ring and nitrogen bonds.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11056586, Benzyl (3-aminophenyl)carbamate. Retrieved from [Link][2]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
